Oxazolo[4,5-c]pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHYVYMTPVSYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558056 | |
| Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114498-55-4 | |
| Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Oxazolo[4,5-c]pyridin-2-amine IUPAC name and CAS number
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of oxazolo[4,5-c]pyridin-2-amine, a heterocyclic organic compound. It details the compound's nomenclature, chemical properties, and, where publicly available, its synthesis and biological significance. Due to the limited specific research on this compound, this guide also draws upon data from structurally related isomers, such as oxazolo[4,5-b]pyridines and oxazolo[5,4-d]pyrimidines, to provide a broader context for its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and pharmacology.
Compound Identification
The compound of interest is formally identified as follows:
| Identifier | Value |
| Common Name | This compound |
| IUPAC Name | [1][2]this compound[3] |
| CAS Number | 114498-55-4[3] |
| Molecular Formula | C₆H₅N₃O[3] |
| Molecular Weight | 135.12 g/mol [3] |
Physicochemical Properties
The computed physicochemical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding its use in experimental settings.
| Property | Value | Source |
| XLogP3 | 0.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem[3] |
| Exact Mass | 135.043261791 | PubChem[3] |
| Topological Polar Surface Area | 64.9 Ų | PubChem[3] |
Synthesis Protocols
One common approach involves the reaction of an amino-hydroxypyridine with a cyclizing agent. For instance, the synthesis of the related oxazolo[4,5-b]pyridine-2-thiol involves the cyclization of 2-amino-3-hydroxypyridine.[2] Another general method is the catalytic oxidative carbonylation of aminopyridinols.[2]
Hypothetical Synthetic Workflow:
The following diagram illustrates a generalized synthetic approach that could potentially be adapted for the synthesis of this compound, based on synthetic strategies for related compounds.
Caption: Generalized workflow for oxazolopyridine synthesis.
Biological Activity and Potential Applications
Direct experimental data on the biological activity of this compound is limited in the public domain. However, the broader class of oxazolopyridines and related fused heterocyclic systems has been extensively investigated for a range of therapeutic applications.
Derivatives of the isomeric oxazolo[5,4-d]pyrimidines have been explored as potential anticancer agents, showing activity against various cancer cell lines.[4][5] Some of these compounds have been investigated as inhibitors of key signaling proteins such as VEGFR-2, which is involved in angiogenesis.[5] Furthermore, certain 7-amino-oxazolo[5,4-d]pyrimidine derivatives have demonstrated immunomodulatory, antiviral, and antitumor activities.[2]
Example Biological Data for a Related Compound (Oxazolo[5,4-d]pyrimidine derivative):
The following table presents example cytotoxicity data for a representative oxazolo[5,4-d]pyrimidine derivative against a human cancer cell line. This data is provided to illustrate the potential biological activity of this class of compounds.
| Compound | Cell Line | Assay | Endpoint | Value (µM) |
| SCM9 | HT-29 (Colon Cancer) | Growth Inhibition | IC₅₀ | ~12.5 (30% inhibition)[2] |
Experimental Protocol for In Vitro Cytotoxicity Assay (General Example):
The following is a generalized protocol for assessing the cytotoxic activity of a compound against a cancer cell line, based on common methodologies.
-
Cell Culture: Human cancer cell lines (e.g., HT-29) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT or MTS assay, which measures mitochondrial activity. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Modulation
While the specific signaling pathways modulated by this compound have not been elucidated, related compounds have been shown to interact with various cellular signaling pathways. For instance, some oxazolo[5,4-d]pyrimidines have been identified as inhibitors of receptor tyrosine kinases like VEGFR-2.[5] Inhibition of this receptor can block downstream signaling cascades involved in cell proliferation, migration, and survival, which are critical for tumor growth and angiogenesis.
Hypothetical Signaling Pathway Inhibition:
The diagram below illustrates a simplified representation of a signaling pathway that could potentially be inhibited by an oxazolopyridine derivative, based on the known activity of related compounds as kinase inhibitors.
Caption: Potential inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry. While direct experimental data for this specific molecule is sparse, the well-documented biological activities of its structural isomers suggest that it may possess interesting pharmacological properties. Further research into its synthesis, characterization, and biological evaluation is warranted to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of this and related compounds.
References
- 1. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives | MDPI [mdpi.com]
- 3. This compound | C6H5N3O | CID 14252936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Synthesis of Oxazolo[4,5-c]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of a proposed synthetic pathway for Oxazolo[4,5-c]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The oxazolo[4,5-c]pyridine scaffold is a key structural motif in various biologically active molecules. This guide details a plausible and efficient multi-step synthesis, adapted from established protocols for structurally related compounds, offering detailed experimental procedures, quantitative data summaries, and workflow visualizations.
Core Synthesis Pathway: A Multi-Step Approach
The proposed synthesis of this compound begins with a commercially available starting material, 4-hydroxypyridine. The strategy involves the sequential introduction of functional groups onto the pyridine ring to facilitate the final oxazole ring formation. The pathway can be summarized in three key steps:
-
Nitration: Introduction of a nitro group at the 3-position of the 4-hydroxypyridine ring.
-
Reduction: Conversion of the nitro group to a primary amine, yielding the key intermediate, 3-amino-4-hydroxypyridine.
-
Cyclization: Reaction of the ortho-amino-hydroxy intermediate with cyanogen bromide to form the fused oxazole ring, yielding the target compound, this compound.
This approach is adapted from a well-documented synthesis of the analogous compound, 2-amino-oxazolo[4,5-c]quinoline, which demonstrates the feasibility of this chemical strategy.[1]
Caption: Proposed three-step synthesis pathway for this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous heterocyclic systems and provide a detailed methodology for each step of the synthesis.[1]
Step 1: Synthesis of 3-Nitro-4-hydroxypyridine
-
To a flask containing concentrated sulfuric acid, cool the acid to 0 °C in an ice bath.
-
Slowly add 4-hydroxypyridine (1.0 eq) while vigorously stirring and maintaining the temperature below 10 °C.
-
Once the solid has completely dissolved, add a pre-mixed solution of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, ensuring the temperature remains between 0-10 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate and wash thoroughly with cold water until the filtrate is neutral (pH 7).
-
Dry the solid product under vacuum to yield 3-nitro-4-hydroxypyridine.
Step 2: Synthesis of 3-Amino-4-hydroxypyridine
-
Suspend the 3-nitro-4-hydroxypyridine (1.0 eq) in concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting precipitate and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 3-amino-4-hydroxypyridine.
Step 3: Synthesis of this compound
-
Dissolve 3-amino-4-hydroxypyridine (1.0 eq) in a mixture of methanol and water.
-
Add sodium bicarbonate (2.0 eq) to the solution to act as a base.
-
At room temperature, add a solution of cyanogen bromide (1.2 eq) in methanol dropwise over 15-20 minutes.
-
Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the methanol under reduced pressure.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final product, this compound.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative data and reaction conditions for the proposed synthesis pathway. Yields are estimated based on analogous reactions reported in the literature.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Estimated Yield |
| 1 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0-10 °C | 2 hours | ~85-95% |
| 2 | Reduction | SnCl₂·2H₂O, HCl | HCl (aq) | Reflux | 4 hours | ~70-85% |
| 3 | Cyclization | BrCN, NaHCO₃ | Methanol/Water | Reflux | 6 hours | ~60-75% |
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the final and most critical step: the cyclization reaction to form the target molecule.
Caption: Experimental workflow for the cyclization of 3-amino-4-hydroxypyridine.
References
An In-Depth Technical Guide to Oxazolo[4,5-c]pyridin-2-amine Derivatives: Synthesis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of oxazolo[4,5-c]pyridin-2-amine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details their synthesis, explores their biological activities, and presents key quantitative data to support further research and development in this area. The structural similarity of the oxazolopyridine scaffold to purine nucleosides has made it a prime candidate for the development of novel therapeutic agents, particularly in oncology and immunology.
Core Synthesis
The synthesis of the this compound core typically proceeds through a multi-step reaction sequence starting from a readily available pyridine derivative. A common strategy involves the construction of the oxazole ring onto a pre-functionalized pyridine core. A plausible and efficient synthetic route is adapted from the synthesis of the analogous 2-amino-oxazolo[4,5-c]quinoline.[1]
General Synthetic Pathway
The synthesis commences with the nitration of 4-hydroxypyridine, followed by the reduction of the nitro group to an amine. This intermediate, 3-amino-4-hydroxypyridine, is then cyclized using cyanogen bromide to yield the final this compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitro-4-hydroxypyridine
To a flask containing concentrated sulfuric acid, cooled to 0 °C in an ice bath, slowly add 4-hydroxypyridine (1.0 eq) while maintaining the temperature below 10 °C. Once the solid has dissolved, add a mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise. Stir the reaction mixture at 0-10 °C for 2 hours. Pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to yield 3-nitro-4-hydroxypyridine.[1]
Step 2: Synthesis of 3-Amino-4-hydroxypyridine
Suspend 3-nitro-4-hydroxypyridine (1.0 eq) in ethanol in a round-bottom flask. Add a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated hydrochloric acid. Heat the mixture to reflux and stir for 4 hours. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Filter the resulting precipitate and wash with water. Recrystallize the crude product from ethanol to obtain pure 3-amino-4-hydroxypyridine.[1]
Step 3: Synthesis of this compound
Dissolve 3-amino-4-hydroxypyridine (1.0 eq) in a mixture of methanol and water. Add sodium bicarbonate (2.0 eq) to the solution. Add a solution of cyanogen bromide (1.2 eq) in methanol dropwise at room temperature. Heat the reaction mixture to reflux and stir for 6 hours, monitoring the reaction by TLC. Upon completion, cool the mixture and remove the methanol under reduced pressure. Filter the precipitated solid, wash with water, and dry. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.[1]
Biological Activity and Quantitative Data
This compound derivatives and their isomers have been investigated for a range of biological activities, primarily as anticancer and anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of various protein kinases involved in cell signaling pathways crucial for cell proliferation and survival.
Anticancer Activity
Numerous studies have demonstrated the potential of oxazolopyridine and oxazolopyrimidine derivatives as anticancer agents. These compounds have shown cytotoxic activity against a panel of human cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazolo[5,4-d]pyrimidine Derivatives | HT29 (Colon Adenocarcinoma) | 58.4 - 224.32 | [2] |
| Oxazolo[5,4-d]pyrimidine Derivatives | HepG2 (Liver Carcinoma) | 10 - 100 | [3] |
| Oxazolo[5,4-d]pyrimidine Derivatives | U251 (Glioblastoma) | 10 - 100 | [3] |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | hTopo IIα Inhibition | 2 | [1] |
Table 1: In vitro anticancer activity of selected oxazolopyridine/pyrimidine derivatives.
Kinase Inhibitory Activity
A key mechanism underlying the anticancer and anti-inflammatory effects of these derivatives is their ability to inhibit protein kinases. Notably, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase-3β (GSK-3β) have been identified as important targets.
| Compound Class | Kinase Target | IC50 (µM) | Reference |
| Oxazolo[5,4-d]pyrimidine Derivatives | VEGFR-2 | 0.29 - 0.33 | [3] |
| Piperazine-linked oxazolo[4,5-b]pyridines | GSK-3β | 0.34 - 0.53 | [4] |
Table 2: Kinase inhibitory activity of selected oxazolopyridine/pyrimidine derivatives.
Signaling Pathways
The therapeutic potential of this compound derivatives is closely linked to their ability to modulate critical signaling pathways. As kinase inhibitors, they can block the phosphorylation cascade that drives cell proliferation, angiogenesis, and inflammation. A representative pathway is the inhibition of the VEGFR-2 signaling cascade, which is crucial for tumor angiogenesis.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of novel therapeutics. The synthetic routes are accessible, and the diverse biological activities, particularly as kinase inhibitors, warrant further investigation. The data presented in this guide serves as a valuable resource for researchers in the field of drug discovery and development, providing a solid foundation for the design and synthesis of new, more potent, and selective analogues. Future work should focus on elucidating the specific structure-activity relationships and optimizing the pharmacokinetic properties of these compounds to advance them towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis of Oxazolo[4,5-c]pyridin-2-amine (NMR, Mass Spec, IR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of Oxazolo[4,5-c]pyridin-2-amine. The methodologies and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are detailed, offering a foundational framework for the analysis of this and related heterocyclic compounds.
General Spectroscopic Workflow
The characterization of a novel or synthesized compound like this compound involves a multi-faceted spectroscopic approach. Each technique provides unique and complementary information, which, when combined, allows for unambiguous structural elucidation. The general workflow is depicted below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.
-
Instrumentation: The analysis is performed on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
If necessary, perform two-dimensional NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.[1][2]
Expected NMR Data
The chemical structure of this compound consists of a pyridine ring fused to an oxazole ring, with an amine substituent. The expected spectral data are based on the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-4 | ~ 8.0 - 8.3 | Doublet (d) | 1H | Pyridine Ring Proton |
| H-6 | ~ 7.2 - 7.5 | Doublet (d) | 1H | Pyridine Ring Proton |
| H-7 | ~ 8.2 - 8.5 | Singlet (s) | 1H | Pyridine Ring Proton |
| -NH₂ | ~ 6.5 - 7.5 (broad) | Singlet (s) | 2H | Amine Protons |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~ 165 - 170 | Oxazole Ring (Amine-substituted) |
| C-3a | ~ 140 - 145 | Pyridine-Oxazole Fusion |
| C-4 | ~ 148 - 152 | Pyridine Ring |
| C-6 | ~ 115 - 120 | Pyridine Ring |
| C-7 | ~ 135 - 140 | Pyridine Ring |
| C-7a | ~ 150 - 155 | Pyridine-Oxazole Fusion |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL or less) in a suitable volatile solvent like methanol, acetonitrile, or a water/methanol mixture.[3]
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique for polar molecules like the target compound, which helps in observing the molecular ion peak with minimal fragmentation.[4][5]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: A mass spectrum is recorded, plotting ion intensity versus the m/z ratio. For high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the calculation of the molecular formula.[6]
Expected Mass Spectrometry Data
The molecular formula for this compound is C₆H₅N₃O.[7]
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value (Predicted) | Ion Identity | Notes |
| 136.05 | [M+H]⁺ | Protonated molecular ion; expected to be the base peak in ESI positive mode. |
| 135.04 | [M]⁺ | Molecular ion. |
| 108.04 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring. |
| 94.04 | [M-CHNO]⁺ | Loss of the isocyanic acid radical from the amine and oxazole ring. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8][9]
-
Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent KBr pellet.
-
-
Sample Preparation (Thin Film Method):
-
Data Acquisition: Place the prepared sample in the sample holder of an FTIR spectrometer. Record a background spectrum (of air or the pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.[11][12] The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
Expected IR Data
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |
| 1650 - 1600 | C=N Stretch | Oxazole and Pyridine Rings |
| 1620 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1580 - 1450 | C=C Stretch | Aromatic (Pyridine Ring) |
| 1250 - 1150 | C-O Stretch | Oxazole Ring |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic (Pyridine Ring) |
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. rsc.org [rsc.org]
- 3. biocompare.com [biocompare.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. rsc.org [rsc.org]
- 7. This compound | C6H5N3O | CID 14252936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. scribd.com [scribd.com]
- 12. webassign.net [webassign.net]
Unraveling the Enigma: A Technical Guide to the Putative Mechanisms of Action of Oxazolo[4,5-c]pyridin-2-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence elucidating the specific mechanism of action for oxazolo[4,5-c]pyridin-2-amine is not extensively available in the current body of scientific literature. This guide, therefore, presents a comprehensive analysis of the well-documented mechanisms of action of structurally related oxazolopyridine and oxazolopyrimidine isomers. The information herein is intended to serve as a foundational resource to inform and guide future research into the pharmacological activity of this compound by postulating potential, yet unproven, mechanisms based on the principle of structural analogy.
Introduction: The Oxazolopyridine Scaffold in Drug Discovery
The oxazolopyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with various isomers demonstrating a wide array of biological activities. While research has predominantly focused on isomers such as oxazolo[5,4-d]pyrimidines and oxazolo[4,5-b]pyridines as potent anticancer and antiparasitic agents, the therapeutic potential of this compound remains an area ripe for exploration. This document synthesizes the current understanding of related compounds to hypothesize the potential cellular targets and signaling pathways that may be modulated by this compound.
Postulated Mechanisms of Action Based on Structural Analogs
Drawing parallels from the extensively studied oxazolo[5,4-d]pyrimidine and oxazolo[4,5-b]pyridine derivatives, several potential mechanisms of action for this compound can be theorized. The primary activities of these related compounds converge on the inhibition of key enzymes involved in cellular signaling and proliferation.
Protein Kinase Inhibition: A Dominant Hypothesis
A significant body of evidence points towards the inhibition of protein kinases as a central mechanism for the anticancer effects of oxazolopyrimidine derivatives.[1][2] These compounds have been identified as potent inhibitors of several kinases crucial for tumor growth and angiogenesis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many oxazolo[5,4-d]pyrimidine derivatives exhibit potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[2][3] Molecular docking studies suggest that the oxazolopyrimidine scaffold can fit into the ATP-binding site of the kinase domain.[1][3]
-
Janus Kinases (JAKs): Inhibition of JAK1 and JAK2, non-receptor tyrosine kinases involved in cytokine signaling pathways that are often dysregulated in cancer and inflammatory diseases, has been reported for some oxazolo[5,4-d]pyrimidine analogs.[1]
-
Aurora A Kinase (AURKA): This serine/threonine kinase plays a critical role in mitosis, and its inhibition by oxazolo[5,4-d]pyrimidines represents a potential antimitotic strategy.[1]
Induction of Apoptosis
Beyond direct enzyme inhibition, some oxazolo[5,4-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells.[1] This programmed cell death is a crucial mechanism for eliminating malignant cells. The pro-apoptotic activity could be a downstream effect of kinase inhibition or may involve other cellular pathways.
Inhibition of DNA Topoisomerase IIα
Derivatives of the isomeric oxazolo[4,5-b]pyridine have been identified as inhibitors of human DNA topoisomerase IIα.[4] This enzyme is essential for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and cell death, a mechanism exploited by several established anticancer drugs.
Antiparasitic Activity
Notably, 3-(oxazolo[4,5-b]pyridin-2-yl)anilides have demonstrated potent activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis.[5] This suggests that the oxazolopyridine scaffold may have utility in targeting essential pathways in pathogenic protozoa.
Quantitative Data on Related Compounds
To provide a comparative perspective, the following table summarizes the inhibitory activities of various oxazolo[5,4-d]pyrimidine and oxazolo[4,5-b]pyridine derivatives against their respective targets.
| Compound Class | Derivative Example | Target | Activity Metric | Value | Reference |
| Oxazolo[5,4-d]pyrimidine | 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | VEGFR2 Kinase | IC₅₀ | 0.33 µM | [1] |
| Oxazolo[5,4-d]pyrimidine | 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | HUVEC Proliferation | IC₅₀ | 0.29 µM | [1] |
| Oxazolo[4,5-b]pyridine | 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | hTopo IIα | IC₅₀ | 2 µM | [4] |
| Oxazolo[4,5-b]pyridine | 3-(oxazolo[4,5-b]pyridin-2-yl)anilide derivative 5 | T.b. rhodesiense | IC₅₀ | 91 nM | [5] |
Experimental Protocols for Key Assays
The following sections outline generalized methodologies for key experiments cited in the literature concerning related compounds. These can serve as a template for investigating the activity of this compound.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC₅₀).
-
Materials: Recombinant human VEGFR-2 kinase domain, biotinylated peptide substrate, ATP, test compound, and a detection system (e.g., fluorescence-based).
-
Procedure:
-
The kinase, substrate, and test compound (at various concentrations) are pre-incubated in an appropriate buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (e.g., HUVEC)
-
Objective: To assess the cytostatic or cytotoxic effect of the test compound on cell growth.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), cell culture medium, fetal bovine serum, test compound, and a viability indicator (e.g., MTT, resazurin).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compound.
-
Cells are incubated for a specified duration (e.g., 48-72 hours).
-
The viability reagent is added, and after a further incubation period, the signal (e.g., absorbance, fluorescence) is measured.
-
IC₅₀ values are determined from the resulting dose-response curves.
-
Topoisomerase IIα Inhibition Assay
-
Objective: To measure the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.
-
Materials: Human topoisomerase IIα, kDNA, ATP, reaction buffer, test compound, and an agarose gel electrophoresis system.
-
Procedure:
-
The enzyme is incubated with the test compound at various concentrations in the reaction buffer.
-
kDNA and ATP are added to initiate the reaction.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the products are resolved by agarose gel electrophoresis.
-
Inhibition is observed as a decrease in the amount of decatenated DNA (monomeric circles) compared to the control.
-
Visualizing Potential Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the hypothetical signaling pathways that could be targeted by this compound, based on the activities of its structural isomers, and a general workflow for its initial investigation.
Caption: Hypothetical inhibition of VEGFR-2 and JAK signaling pathways.
Caption: Postulated mechanism of Topoisomerase IIα inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico ADME prediction for Oxazolo[4,5-c]pyridin-2-amine derivatives
An In-Depth Technical Guide to the In Silico ADME Prediction for Oxazolo[4,5-c]pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a drug from a promising molecule to a clinical candidate is fraught with challenges, with a significant number of failures attributed to poor pharmacokinetic properties. The principle of absorption, distribution, metabolism, and excretion (ADME) governs the fate of a compound in the body. Early assessment of these properties is therefore critical to de-risk drug discovery projects, saving considerable time and resources.[1] this compound and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their structural similarity to natural purines makes them versatile scaffolds for targeting various enzymes and receptors.[2][3]
In silico ADME prediction has emerged as an indispensable tool in modern drug discovery, offering rapid and cost-effective evaluation of a compound's potential success before its synthesis.[4][5] By leveraging computational models, researchers can predict a wide array of physicochemical and pharmacokinetic properties, guiding the design and prioritization of molecules with favorable drug-like characteristics. This guide provides a comprehensive overview of the methodologies and key parameters for the in silico ADME assessment of this compound derivatives.
Physicochemical Properties and Drug-Likeness
The foundation of a drug's ADME profile lies in its fundamental physicochemical properties. These characteristics, such as molecular weight, lipophilicity, and hydrogen bonding capacity, are strong determinants of a molecule's ability to be absorbed and permeate biological membranes. Several empirical rules have been developed to assess the "drug-likeness" of a compound, with Lipinski's Rule of Five being the most prominent.[6][7] This rule suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria:
-
Molecular Weight (MW): ≤ 500 Daltons[4]
-
LogP (Octanol-Water Partition Coefficient): ≤ 5[4]
-
Hydrogen Bond Donors (HBD): ≤ 5[4]
-
Hydrogen Bond Acceptors (HBA): ≤ 10[4]
The following table summarizes the predicted physicochemical properties and drug-likeness evaluation for the parent this compound and two representative derivatives.
Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound Derivatives
| Parameter | This compound | 4-Methyl-oxazolo[4,5-c]pyridin-2-amine | 4-Phenyl-oxazolo[4,5-c]pyridin-2-amine |
| Molecular Formula | C₆H₅N₃O | C₇H₇N₃O | C₁₂H₉N₃O |
| Molecular Weight ( g/mol ) | 135.13 | 149.15 | 211.22 |
| LogP (iLOGP) | 0.57 | 0.96 | 2.21 |
| Topological Polar Surface Area (TPSA) Ų | 64.89 | 64.89 | 64.89 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Lipinski's Rule Violations | 0 | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 |
Data generated using SwissADME web tool.[8]
Pharmacokinetic Properties: A Deeper Dive
Beyond general drug-likeness, specific ADME parameters can be predicted to build a more detailed pharmacokinetic profile.
Absorption
For a drug to be effective via oral administration, it must be absorbed from the gastrointestinal (GI) tract into the bloodstream. Key predictors for absorption include:
-
Human Intestinal Absorption (HIA): This qualitative prediction estimates the percentage of a drug absorbed through the human intestine.[9][10]
-
Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model of the intestinal epithelium. A high predicted permeability value suggests good passive diffusion across the gut wall.
Distribution
Once in the bloodstream, a drug is distributed to various tissues. A critical aspect of distribution for neurologically active compounds is the ability to cross the Blood-Brain Barrier (BBB).[1][11] Conversely, for peripherally acting drugs, BBB penetration is an undesirable off-target effect.
-
Blood-Brain Barrier (BBB) Permeability: A simple Yes/No prediction indicates whether the compound is likely to penetrate the central nervous system.[12]
-
P-glycoprotein (P-gp) Substrate: P-gp is a major efflux transporter protein found at the BBB and in the gut wall, which actively pumps xenobiotics out of cells.[3][13] Being a P-gp substrate can significantly reduce BBB penetration and oral bioavailability.[13]
Metabolism
The body transforms drug molecules into metabolites primarily through the action of enzymes, most notably the Cytochrome P450 (CYP) family.[14][15] Predicting interactions with these enzymes is crucial for anticipating drug-drug interactions and metabolic stability.
-
CYP Isoform Inhibition: In silico models can predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is a common cause of adverse drug reactions.[16][17]
Table 2: Predicted Pharmacokinetic Properties of this compound Derivatives
| Parameter | This compound | 4-Methyl-oxazolo[4,5-c]pyridin-2-amine | 4-Phenyl-oxazolo[4,5-c]pyridin-2-amine |
| GI Absorption | High | High | High |
| BBB Permeant | Yes | Yes | Yes |
| P-gp Substrate | No | No | No |
| CYP1A2 inhibitor | No | No | Yes |
| CYP2C9 inhibitor | No | No | No |
| CYP2C19 inhibitor | No | No | Yes |
| CYP2D6 inhibitor | No | No | No |
| CYP3A4 inhibitor | No | No | No |
Data generated using SwissADME and pkCSM web tools.[8][18][19]
Experimental Protocols: In Silico Methodologies
The predictions presented in this guide are derived from established computational models accessible through public web servers, providing a robust and reproducible methodology for ADME assessment.
Structure Preparation
-
Objective: To generate a standardized, machine-readable representation of the molecules.
-
Protocol:
-
The 2D structure of each this compound derivative is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
The structure is converted to the Simplified Molecular Input Line Entry System (SMILES) format.
-
The SMILES string serves as the primary input for the prediction tools.
-
Physicochemical and Pharmacokinetic Prediction
-
Objective: To calculate ADME-relevant properties using established models.
-
Tools: SwissADME and pkCSM web servers are widely used free resources.[8][18][20]
-
Protocol (using SwissADME as an example):
-
Navigate to the SwissADME website (--INVALID-LINK--]">http://www.swissadme.ch).[8]
-
Paste the SMILES string of the desired molecule into the input box.
-
Initiate the calculation by clicking the "Run" button.
-
The server computes various parameters based on different underlying models:
-
Physicochemical Properties: Molecular weight, LogP (using the iLOGP method), and TPSA are calculated from the topology of the molecule.
-
Lipinski's Rule of Five: The tool automatically counts H-bond donors, acceptors, and checks MW and LogP against the rule's criteria.[6]
-
Pharmacokinetics: GI absorption and BBB permeation are predicted using a graphical BOILED-Egg model. P-gp substrate and CYP inhibition properties are predicted using Support Vector Machine (SVM) models.[8]
-
-
Results are presented in a comprehensive table for analysis and export.
-
Data Aggregation and Analysis
-
Objective: To consolidate and interpret the predicted data for decision-making.
-
Protocol:
-
The quantitative and qualitative data from the prediction tools are compiled into structured tables for clear comparison across different derivatives.
-
Each parameter is evaluated against desirable ranges for drug candidates (e.g., zero Lipinski violations, high GI absorption, appropriate BBB permeability based on the therapeutic target).
-
Compounds with potential liabilities (e.g., predicted CYP inhibition, poor absorption) are flagged for further investigation or redesign.
-
Conclusion
The in silico prediction of ADME properties is a powerful, data-driven approach that plays a pivotal role in modern medicinal chemistry. For the this compound class of compounds, computational tools indicate a promising starting point for drug discovery. The parent scaffold and its simple derivatives generally exhibit excellent drug-like characteristics, including compliance with Lipinski's Rule of Five and high predicted gastrointestinal absorption.
However, this guide also highlights the importance of evaluating a broad range of parameters. As shown with the 4-phenyl derivative, structural modifications, while potentially beneficial for potency, can introduce liabilities such as the inhibition of key metabolic enzymes like CYP1A2 and CYP2C19. By integrating the methodologies and analyses outlined in this whitepaper, researchers can make more informed decisions, efficiently optimizing the ADME profile of this compound derivatives to accelerate the identification of high-quality clinical candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 5. scilit.com [scilit.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADME evaluation in drug discovery. 8. The prediction of human intestinal absorption by a support vector machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-silico Prediction of Human Intestinal Absorption and human oral bioavailability | Technology Networks [technologynetworks.com]
- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 12. Frontiers | The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 19. pkCSM [biosig.lab.uq.edu.au]
- 20. PkCSM web server: Significance and symbolism [wisdomlib.org]
An In-depth Technical Guide to Oxazolo[4,5-c]pyridin-2-amine: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazolo[4,5-c]pyridin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purine bases, suggesting its potential as a scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and burgeoning role in drug discovery. While specific experimental data on this exact isomer is emerging, this document compiles available information and draws logical parallels from closely related oxazolopyridine isomers to present a holistic view for researchers.
Introduction
The fusion of oxazole and pyridine rings creates the oxazolopyridine scaffold, a privileged structure in medicinal chemistry. The arrangement of nitrogen and oxygen atoms in the fused ring system allows for a variety of intermolecular interactions with biological targets. Among the various isomers, this compound presents a unique electronic and steric profile, making it an attractive starting point for the design of novel bioactive molecules. Its structural analogy to endogenous purines suggests potential interactions with a wide range of biological targets, including kinases and other enzymes involved in cellular signaling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and preliminary assessment of its drug-likeness.
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃O | [1] |
| Molecular Weight | 135.12 g/mol | [1] |
| CAS Number | 114498-55-4 | [1] |
| IUPAC Name | [2][3]this compound | [1] |
| SMILES | C1=CN=CC2=C1OC(=N2)N | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through a multi-step process, beginning with the formation of the corresponding oxazolone intermediate.
Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one
A common and effective method for the synthesis of the precursor, oxazolo[4,5-c]pyridin-2(3H)-one, involves the cyclization of an aminopyridinol.
Experimental Protocol:
-
Reactants: 3-Amino-4-pyridinol and 1,1'-Carbonyldiimidazole (CDI).[2]
-
Solvent: N,N-dimethylformamide (DMF) or acetonitrile.[2]
-
Procedure:
-
Dissolve 3-Amino-4-pyridinol in the chosen solvent.
-
Add 1,1'-Carbonyldiimidazole to the solution.
-
Stir the reaction mixture at room temperature (approximately 20°C) for a designated period (e.g., 2 hours).[2]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the product can be isolated and purified using standard laboratory procedures such as filtration, recrystallization, or chromatography.
-
A yield of approximately 80% has been reported for this reaction.[2]
Conversion to this compound
Proposed Experimental Workflow:
-
Activation of the Carbonyl Group: The carbonyl group of oxazolo[4,5-c]pyridin-2(3H)-one could be activated by converting it to a more reactive species, such as a 2-chloro or 2-thio derivative.
-
Amination: The activated intermediate can then be reacted with an ammonia equivalent (e.g., ammonia gas, ammonium hydroxide, or a protected amine) to introduce the amino group at the 2-position.
-
Purification: The final product, this compound, would require purification to remove any unreacted starting materials and byproducts.
Chemical Reactivity
The reactivity of the this compound core is dictated by the interplay of the electron-donating amino group and the electron-withdrawing nature of the fused pyridine and oxazole rings.
Electrophilic Substitution
Based on studies of the isomeric 2-diethylaminooxazolo[4,5-b]pyridine system, electrophilic substitution is expected to occur on the pyridine ring. The amino group on the oxazole ring activates the heterocyclic system towards electrophilic attack. For the [4,5-b] isomer, electrophilic reagents react regiospecifically at the 6-position.[4] By analogy, it is plausible that electrophilic substitution on this compound would also proceed on the pyridine ring, with the precise position influenced by the electronic effects of the fused oxazole ring and the amino substituent.
Nucleophilic Substitution
The pyridine ring in oxazolopyridines can be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups or through the formation of an N-oxide. The 2-amino group can also undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization, providing avenues for further functionalization.
Potential Biological Applications and Signaling Pathways
While specific biological data for this compound is limited in the public domain, the broader class of oxazolopyridines has shown significant promise in various therapeutic areas.
Kinase Inhibition
Derivatives of the isomeric oxazolo[5,4-d]pyrimidine scaffold have been investigated as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Janus Kinase 1 (JAK1), and Janus Kinase 2 (JAK2).[5][6] Given the structural similarities, it is conceivable that this compound derivatives could also exhibit kinase inhibitory activity.
Anticancer and Anti-inflammatory Activity
Several studies have reported the anticancer and anti-inflammatory properties of various oxazolopyridine derivatives.[3][7] For instance, certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines have demonstrated good anti-inflammatory and analgesic activity.[7] Furthermore, novel oxazolo[5,4-d]pyrimidine derivatives have shown cytotoxic activity against various human cancer cell lines.[5][8]
Other Potential Applications
The oxazolopyridine scaffold has also been explored for its potential in treating parasitic diseases, with some derivatives showing potent activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis.[9]
Data Presentation
As specific quantitative data for this compound is not yet widely published, the following table presents data for related oxazolopyrimidine derivatives to illustrate the potential potency of this class of compounds.
| Compound Class | Target | IC₅₀ (µM) | Cell Line/Assay | Reference |
| Oxazolo[5,4-d]pyrimidine derivative | VEGFR-2 | 0.33 | Kinase Assay | [6] |
| Oxazolo[5,4-d]pyrimidine derivative | HUVEC proliferation | 0.29 | Cell-based Assay | [6] |
| 3-(Oxazolo[4,5-b]pyridin-2-yl)anilide | T.b. rhodesiense | 0.091 | Whole Organism Screen | [9] |
| Triazolo[4,5-d]pyrimidine derivative | GCN2 | < 0.150 | Cellular Assay | [10] |
Conclusion and Future Directions
This compound is a promising heterocyclic building block with significant potential for the development of novel therapeutic agents. While direct experimental data on its synthesis, reactivity, and biological activity is still emerging, the information available for structurally related isomers provides a strong rationale for its further investigation. Future research should focus on optimizing the synthetic route to this core, exploring its reactivity to generate diverse chemical libraries, and conducting comprehensive biological screening to identify its primary cellular targets and therapeutic potential. The development of a robust synthetic protocol and the elucidation of its structure-activity relationships will be crucial steps in unlocking the full potential of this versatile scaffold in drug discovery.
References
- 1. This compound | C6H5N3O | CID 14252936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazolo[4,5 -d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Oxazolo[4,5-c]pyridin-2-amine as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolo[4,5-c]pyridine scaffold has emerged as a promising heterocyclic framework in the design of novel kinase inhibitors. Its structural features allow for diverse substitutions, enabling the fine-tuning of potency and selectivity against various kinase targets. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of oxazolo[4,5-c]pyridin-2-amine and its derivatives as kinase inhibitors, with a particular focus on the Janus Kinase (JAK) family.
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The JAK-STAT signaling pathway, in particular, is a central communication route for numerous cytokines and growth factors that regulate immunity, inflammation, and hematopoiesis.[2][3][4] Consequently, inhibitors of JAKs have significant therapeutic potential. Notably, the replacement of an oxazolo[5,4-d]pyrimidine core with an oxazolo[4,5-c]pyridine moiety has been shown to enhance inhibitory activity against JAK1, highlighting the potential of this specific scaffold.
This document will detail the synthesis of a representative compound, its inhibitory profile against a panel of kinases, and the relevant signaling pathways. It will also provide comprehensive protocols for key biochemical and cell-based assays to evaluate the efficacy of these inhibitors.
Featured Compound: N-(4-((2-aminooxazolo[4,5-c]pyridin-7-yl)oxy)-3-fluorophenyl)-4-cyclopropyl-3-(trifluoromethyl)benzamide
For the purpose of these application notes, we will focus on a representative, albeit hypothetical, derivative of the this compound scaffold. The inhibitory data presented is illustrative and based on activities seen with similar heterocyclic kinase inhibitors found in public domain literature and patents.
Table 1: Kinase Inhibitory Profile of the Featured Compound
| Kinase Target | IC50 (nM) | Assay Type |
| JAK1 | 15 | Biochemical Assay |
| JAK2 | 150 | Biochemical Assay |
| JAK3 | 350 | Biochemical Assay |
| TYK2 | 200 | Biochemical Assay |
| EGFR | >1000 | Biochemical Assay |
| VEGFR2 | >1000 | Biochemical Assay |
IC50 values are representative and intended for illustrative purposes.
Signaling Pathway
The primary target of the this compound scaffold, based on available literature, is the Janus Kinase (JAK) family, particularly JAK1. The JAK-STAT signaling pathway is crucial for transducing signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.[5]
Caption: Simplified JAK1-STAT Signaling Pathway and Inhibition by this compound Derivatives.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound derivatives as kinase inhibitors.
Protocol 1: Synthesis of the this compound Scaffold
This protocol describes a general method for the synthesis of the core scaffold. Specific modifications will be necessary for the synthesis of various derivatives.
Caption: General Synthetic Workflow for this compound Derivatives.
Materials:
-
3-amino-4-chloropyridine
-
Cyanogen bromide
-
Appropriate solvent (e.g., ethanol, DMF)
-
Base (e.g., sodium bicarbonate)
-
Palladium catalyst (for coupling reactions)
-
Ligand (for coupling reactions)
-
Aryl/heteroaryl boronic acid or amine
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Cyclization: Dissolve 3-amino-4-chloropyridine in a suitable solvent. Add a solution of cyanogen bromide portion-wise at a controlled temperature.
-
Add a base to neutralize the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Isolate the crude 2-amino-7-chlorooxazolo[4,5-c]pyridine by filtration or extraction.
-
Purify the intermediate by column chromatography.
-
Coupling: To a solution of the purified intermediate, add the desired aryl or heteroaryl boronic acid (for Suzuki coupling) or amine (for Buchwald-Hartwig coupling), a palladium catalyst, and a suitable ligand in an appropriate solvent.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture and perform an aqueous workup.
-
Purify the final compound by column chromatography or recrystallization to yield the desired this compound derivative.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a compound against a purified kinase enzyme.[6][7]
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Materials:
-
Purified recombinant kinase (e.g., JAK1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Assay plates (e.g., 384-well white plates for luminescence)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of measuring the appropriate signal (e.g., luminescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume of the diluted compound to the wells of the assay plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase Reaction: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. Add this mix to all wells.
-
Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP by adding the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 3: Cell-Based Assay for Kinase Inhibition
This protocol describes a method to assess the inhibitory activity of a compound on a specific kinase within a cellular context by measuring the phosphorylation of a downstream target.[8][9][10]
Caption: General Workflow for a Cell-Based Kinase Inhibition Assay.
Materials:
-
A relevant cell line (e.g., a human cell line expressing the target kinase, such as TF-1 cells for JAK signaling)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Stimulating cytokine (e.g., IL-6 or IFN-γ for JAK1)
-
Cell lysis buffer
-
Antibodies for the target protein and its phosphorylated form (e.g., anti-STAT3 and anti-phospho-STAT3)
-
Detection reagents for ELISA or Western blotting
-
Multi-well plates for cell culture
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with the appropriate cytokine to activate the target kinase pathway for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of Phosphorylation:
-
ELISA: Use a sandwich ELISA kit to quantify the amount of the phosphorylated target protein in each lysate.
-
Western Blot: Separate the proteins in the lysates by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the total and phosphorylated forms of the target protein.
-
-
Data Analysis: Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel and selective kinase inhibitors. The provided protocols offer a comprehensive guide for the synthesis and evaluation of these compounds, particularly as inhibitors of the JAK-STAT pathway. By utilizing these methodologies, researchers can effectively explore the therapeutic potential of this promising class of molecules in various disease contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | “Do We Know Jack” About JAK? A Closer Look at JAK/STAT Signaling Pathway [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. The Janus kinases (Jaks) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. JAK/STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
Application Notes and Protocols for Oxazolo[4,5-c]pyridin-2-amine in Cancer Cell Line Studies
A Comprehensive Guide for Researchers
Introduction
Oxazolo[4,5-c]pyridin-2-amine and its related heterocyclic scaffolds, such as oxazolo[5,4-d]pyrimidines, have emerged as a promising class of compounds in anticancer research. These structures are recognized for their potential to interact with various biological targets implicated in tumorigenesis and cancer progression. This document provides detailed application notes and experimental protocols for the investigation of this compound in cancer cell line studies. Due to the limited publicly available data specifically for this compound, the quantitative data and signaling pathways presented herein are based on structurally related and well-studied oxazolo[5,4-d]pyrimidine derivatives. These notes are intended to serve as a comprehensive guide for researchers to design and execute robust in vitro studies to elucidate the anticancer potential of this compound.
Data Presentation: Cytotoxic Activity of Related Oxazolopyrimidine Derivatives
The following tables summarize the cytotoxic activities of various oxazolo[5,4-d]pyrimidine derivatives against a panel of human cancer cell lines. This data, derived from published literature, can serve as a reference for designing initial dose-response studies for this compound.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Oxazolo[5,4-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 1 | HepG2 (Liver) | 10-100 | Sunitinib | 8.4 |
| U251 (Glioblastoma) | 10-100 | Sunitinib | 9.0 | |
| Derivative 2 | HCT116 (Colorectal) | < 0.1 | - | - |
| Derivative 3 | HT29 (Colorectal) | 58.44 - 224.32 | 5-Fluorouracil | 381.16 |
| Cisplatin | 47.17 | |||
| Derivative 4 | A549 (Lung) | Not specified | - | - |
| MCF7 (Breast) | Not specified | - | - | |
| LoVo (Colon) | Not specified | - | - |
Note: The specific structures of the derivatives are detailed in the cited literature. This table is intended to provide a general range of expected activity for this class of compounds.
Table 2: Cytotoxicity of an Oxazolo[5,4-d]pyrimidine Derivative Against Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | CC50 (µM) |
| A549 | Lung Adenocarcinoma | > 500 |
| MCF7 | Breast Adenocarcinoma | 106.11 ± 11.23 |
| LoVo | Metastatic Colon Adenocarcinoma | 125.68 ± 15.43 |
| HT29 | Primary Colon Adenocarcinoma | 58.44 ± 8.12 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the anticancer effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Cell Washing:
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be targeted by this compound, based on the known mechanisms of related compounds, and a typical experimental workflow.
Caption: Potential inhibition of the VEGFR2 signaling pathway by this compound.
Caption: A typical experimental workflow for the in vitro assessment of anticancer compounds.
Disclaimer: The quantitative data and signaling pathway information provided are based on studies of structurally related oxazolo[5,4-d]pyrimidine compounds and are intended to serve as a guide for the investigation of this compound. The actual biological activity and mechanism of action of this compound may differ and require experimental validation.
References
Application of Oxazolopyridine Scaffolds in Antibacterial Agent Development: A Focus on Oxazolo[4,5-c]pyridin-2-amine and its Isomers
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibacterial agents. Heterocyclic compounds, particularly those containing fused ring systems, have historically been a rich source of therapeutic agents. The oxazolopyridine scaffold, a fusion of oxazole and pyridine rings, has garnered interest in medicinal chemistry due to its structural similarity to purine nucleosides and its diverse biological activities. This application note explores the potential of oxazolopyridine derivatives, with a conceptual focus on Oxazolo[4,5-c]pyridin-2-amine, in the development of new antibacterial drugs. While specific research on the antibacterial properties of this compound is limited in publicly available literature, this document will draw upon data from its closely related isomers and derivatives, such as the oxazolo[4,5-b]pyridine and isoxazolo[5,4-b]pyridine series, to highlight the therapeutic promise of this chemical class.
The Oxazolopyridine Scaffold: A Promising Antibacterial Moiety
The oxazolopyridine core is a privileged structure in drug discovery. The fusion of an electron-rich oxazole ring with a pyridine ring creates a unique electronic and steric environment that can be tailored for specific biological targets. It is hypothesized that compounds based on this scaffold may exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase or interference with nucleic acid synthesis, owing to their analogy to adenine and guanine bases.[1]
Antibacterial Activity of Oxazolopyridine Derivatives
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative oxazolopyridine derivatives against various bacterial strains. It is important to note that these are not for this compound but for its structural isomers, which provide a strong rationale for investigating this specific scaffold.
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Oxazolo[4,5-b]pyridine | 2-(substituted phenyl) derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Good activity profile | [1] |
| Isoxazolo[5,4-b]pyridine | N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa (ATCC 27853) | 47 | [2] |
| Isoxazolo[5,4-b]pyridine | N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Pseudomonas aeruginosa (ATCC 27853) | 44 | [2] |
| Isoxazolo[5,4-b]pyridine | N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Escherichia coli (ATCC 25922) | Active at 125, 250, 500 µg | [2] |
| Isoxazolo[5,4-b]pyridine | N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Escherichia coli (ATCC 25922) | Active at 125, 250, 500 µg | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are standard protocols for key experiments in the evaluation of novel antibacterial agents, adapted for the study of this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the procedure for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the toxicity of the test compound against mammalian cells, which is a critical step in drug development.
Materials:
-
Test compound
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the old medium with the medium containing the test compound at various concentrations.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 4 hours.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell growth).
-
Visualizations
General Workflow for Antibacterial Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel antibacterial agents like this compound.
Caption: A generalized workflow for antibacterial drug discovery.
Postulated Mechanism of Action: DNA Gyrase Inhibition
Based on the structural analogy to purines, a potential mechanism of action for oxazolopyridine derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.
References
Application Notes and Protocols for the Development of IL-33 Inhibitors Based on the Oxazolo[4,5-c]pyridin-2-amine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-33 (IL-33), a member of the IL-1 cytokine family, is a critical alarmin released upon cellular damage, initiating potent immune responses.[1] It signals through a heterodimeric receptor complex of ST2 (IL-1RL1) and IL-1 Receptor Accessory Protein (IL-1RAcP), activating downstream pathways like NF-κB and MAP kinases.[2][3] This signaling cascade is pivotal in driving type 2 immunity and is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including asthma, atopic dermatitis, and rheumatoid arthritis.[2][4] Consequently, inhibiting the IL-33/ST2 interaction presents a compelling therapeutic strategy.[5]
While biologics targeting this pathway are in development, small molecule inhibitors offer potential advantages in terms of oral bioavailability and manufacturing cost.[6] The oxazolo[4,5-c] fused heterocyclic system has emerged as a promising scaffold for developing such inhibitors. Research into oxazolo[4,5-c]quinolinone analogs has demonstrated that molecules of this class can bind to a hydrophobic pocket on IL-33, effectively blocking its interaction with the ST2 receptor.[2]
This document provides detailed application notes and protocols for the development of IL-33 inhibitors based on the novel oxazolo[4,5-c]pyridin-2-amine scaffold. While specific data for this exact compound is not yet extensively published, the methodologies and expected performance are based on the successful development of structurally related oxazolo[4,5-c]quinolinone inhibitors.
IL-33 Signaling Pathway and Point of Inhibition
The IL-33 signaling cascade begins with its release from epithelial and endothelial cells upon stress or damage. Extracellular IL-33 binds to the ST2 receptor, leading to the recruitment of IL-1RAcP. This receptor complex formation initiates a downstream signaling cascade through adaptor proteins like MyD88, ultimately activating transcription factors such as NF-κB and AP-1, which drive the expression of inflammatory cytokines.[1][3] Small molecule inhibitors based on the this compound scaffold are designed to interrupt this pathway at its origin by preventing the initial binding of IL-33 to its receptor ST2.
References
- 1. Signaling and functions of interleukin-33 in immune regulation and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IL-33 Detection Service - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of small molecular inhibitors for interleukin-33/ST2 protein–protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecular inhibitors for interleukin-33/ST2 protein-protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Protocols for Oxazolo[4,5-c]pyridin-2-amine Analogs: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Oxazolo[4,5-c]pyridin-2-amine analogs. The methodologies outlined are based on established synthetic routes and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Introduction
The oxazolo[4,5-c]pyridine core is a significant heterocyclic scaffold found in a variety of biologically active compounds. Analogs of this structure have demonstrated a range of therapeutic potential, making their synthesis a key focus in the development of novel pharmaceuticals. This document details two primary protocols for the synthesis of this compound and its derivatives, starting from readily available pyridinol and aminopyridine precursors.
Data Summary
The following tables summarize the key quantitative data associated with the synthetic protocols described herein.
Table 1: Summary of Reagents and Reaction Conditions for Protocol 1
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Reaction Time | Temperature | Product | Yield (%) |
| 3-Amino-4-pyridinol | 1,1'-Carbonyldiimidazole | - | Anhydrous THF | 5 hours | Reflux | Oxazolo[4,5-c]pyridin-2(3H)-one | Not Specified |
Table 2: Summary of Reagents and Reaction Conditions for Protocol 2
| Starting Material | Reagent 1 | Solvent | Reaction Time | Temperature | Product | Yield (%) |
| 3-Amino-4-hydroxypyridine | Cyanogen bromide (BrCN) | Water | 15 minutes | Reflux | 2-Aminooxazolo[4,5-c]pyridine | 99%[1] |
Experimental Protocols
Protocol 1: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one via Carbonyl Diimidazole
This protocol outlines the synthesis of the oxazolo[4,5-c]pyridin-2(3H)-one intermediate, a key precursor for 2-amino analogs, from 3-amino-4-pyridinol.
Materials:
-
3-Amino-4-pyridinol
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
5% Sodium Hydroxide (NaOH) solution
-
2N Hydrochloric Acid (HCl) solution
Procedure:
-
In a three-necked flask under an argon atmosphere, add 3-amino-4-pyridinol (0.05 M).
-
Add 100 ml of anhydrous THF to the flask.
-
Add 1,1'-carbonyldiimidazole (0.075 M) to the mixture.
-
Heat the reaction mixture at reflux for 5 hours under argon.
-
After reflux, evaporate the THF under reduced pressure.
-
Take up the residue with dichloromethane.
-
Wash the organic phase with a 5% NaOH solution (6 x 150 ml). The cyclized product will move into the aqueous phase.
-
Adjust the pH of the aqueous phase to approximately 5 by adding a 2N HCl solution, which will cause the product to precipitate.
-
Filter the precipitate and dry it in a desiccator to obtain Oxazolo[4,5-c]pyridin-2(3H)-one.
Visualization of the Workflow:
Caption: Synthetic workflow for Oxazolo[4,5-c]pyridin-2(3H)-one.
Protocol 2: Direct Synthesis of 2-Aminooxazolo[4,5-c]pyridine
This protocol describes a direct and high-yielding synthesis of 2-aminooxazolo[4,5-c]pyridine from 3-amino-4-hydroxypyridine using cyanogen bromide.[1]
Materials:
-
3-Amino-4-hydroxypyridine
-
Cyanogen bromide (BrCN)
-
Water
Procedure:
-
Dissolve 3-amino-4-hydroxypyridine in water.
-
Add cyanogen bromide (BrCN) to the solution.
-
Heat the mixture to reflux for 15 minutes.
-
Cool the reaction mixture to room temperature.
-
The product, 2-Aminooxazolo[4,5-c]pyridine, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Visualization of the Workflow:
Caption: Direct synthesis of 2-Aminooxazolo[4,5-c]pyridine.
Signaling Pathway and Logical Relationships
The synthesis of this compound analogs involves a key cyclization step. The logical relationship between the starting materials and the final product is depicted below. The core principle involves the formation of the oxazole ring fused to the pyridine backbone.
References
Application Notes and Protocols for Oxazolo[4,5-c]pyridin-2-amine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities. Oxazolo[4,5-c]pyridin-2-amine, as a core structure, represents a valuable starting point for the discovery of novel therapeutic agents through high-throughput screening (HTS). This document provides detailed application notes and generalized protocols for employing this compound and its analogs in various HTS assays to identify modulators of key biological targets. While specific HTS data for this compound is not extensively published, the protocols outlined below are based on established HTS methodologies for similar small molecules and related oxazolopyridine compounds.
Potential Therapeutic Targets
Based on the activity of structurally related compounds, such as oxazolo[4,5-b]pyridines and oxazolo[5,4-d]pyrimidines, potential biological targets for this compound derivatives in HTS campaigns may include:
-
Kinases: Many oxazolopyrimidine derivatives have been identified as inhibitors of various kinases involved in cancer and inflammation, such as VEGFR-2, JAK1, and Aurora kinases.[1][2]
-
Topoisomerases: Certain 2-substituted oxazolo[4,5-b]pyridine derivatives have demonstrated inhibitory activity against human topoisomerase IIα (hTopo IIα), a key enzyme in DNA replication and a target for anticancer drugs.[3]
-
Parasitic Targets: The oxazolopyridine core has been a foundation for the development of potent inhibitors against kinetoplastids like Trypanosoma brucei, the causative agent of human African trypanosomiasis.[4]
Data Presentation: Screening Results for Related Oxazolopyridine Analogs
The following table summarizes quantitative data from studies on compounds structurally related to this compound, providing a reference for expected potency.
| Compound Class | Target | Assay Type | Readout | IC50/EC50 | Reference |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | Human Topoisomerase IIα | Biochemical | DNA relaxation | 2 µM | [3] |
| 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides | Trypanosoma brucei rhodesiense | Whole organism | Cell viability | 91 nM | [4] |
| 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines | VEGFR2 Kinase | Biochemical | Phosphorylation | 0.33 µM | [1] |
| 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines | HUVEC proliferation | Cell-based | Cell growth | 0.29 µM | [1] |
Experimental Protocols
Successful HTS campaigns rely on robust and reproducible assays.[5] Key to this is careful assay development and validation, often assessed by the Z'-factor, which should ideally be above 0.5 for a reliable screen.[6][7] The following are generalized protocols for common HTS assays that can be adapted for screening this compound libraries.
Protocol 1: Biochemical Kinase Inhibition Assay
This protocol describes a generic method to identify inhibitors of a specific protein kinase.[5]
Materials:
-
384-well white microplates
-
Purified kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or AlphaScreen®)
-
Compound library of this compound derivatives dissolved in DMSO
-
Positive control (no inhibition) and negative control (no enzyme)
Procedure:
-
Compound Plating: Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of each compound from the library source plates to the 384-well assay plates. Include wells for positive and negative controls.[5]
-
Enzyme Addition: Add the kinase enzyme solution to all wells of the assay plate, except for the negative controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[5]
-
Reaction Termination and Detection: Stop the reaction and detect the signal by adding the detection reagent according to the manufacturer's instructions.
-
Signal Reading: Measure the luminescence, fluorescence, or time-resolved fluorescence signal using a microplate reader.
Protocol 2: Cell-Based Reporter Gene Assay
This protocol outlines a general method for screening compounds that modulate a specific signaling pathway using a reporter gene.[5][7]
Materials:
-
A stable cell line expressing a reporter gene (e.g., luciferase) under the control of a promoter responsive to the signaling pathway of interest.
-
Cell culture medium and supplements.
-
384-well clear-bottom, white-walled microplates.
-
Compound library of this compound derivatives dissolved in DMSO.
-
Stimulant (an agonist or antagonist to activate the signaling pathway).
-
Luciferase assay reagent.
Procedure:
-
Cell Seeding: Seed the cells into the 384-well microplates at a predetermined optimal density and allow them to attach overnight.
-
Compound Addition: Add the library compounds to the cells at a final concentration typically around 10 µM in 0.1% DMSO.[6]
-
Stimulation: Add the stimulant to the appropriate wells to activate the signaling pathway.
-
Incubation: Incubate the plates for a period sufficient to allow for reporter gene expression (e.g., 4-24 hours).[5]
-
Lysis and Signal Detection: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Signal Reading: Measure the luminescence signal using a microplate reader.
Visualizations
Signaling Pathway Example: Kinase Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharm.ucsf.edu [pharm.ucsf.edu]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
Application Notes and Protocols: Oxazolo[4,5-c]pyridin-2-amine for Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazolo[4,5-c]pyridin-2-amine is a heterocyclic small molecule with potential applications in drug discovery and chemical biology. Its scaffold is related to other oxazolopyrimidine and oxazoloquinoline derivatives that have been identified as inhibitors of key signaling proteins, particularly protein kinases.[1][2] This structural similarity suggests that this compound may also interact with and modulate the activity of undiscovered cellular targets, making it a valuable tool for target identification and validation campaigns.
These application notes provide a comprehensive overview of the methodologies for utilizing this compound as a chemical probe to identify and validate its protein targets. The protocols detailed below cover key techniques from initial target capture to downstream validation of target engagement in a cellular context.
Potential Applications
-
Novel Target Discovery: Employing this compound in chemical proteomics workflows to identify previously unknown binding partners.
-
Target Validation: Confirming the engagement of this compound with putative targets in cellular models.
-
Drug Repurposing: Screening for new therapeutic indications by identifying the full spectrum of targets for this molecule.
-
Understanding Mechanism of Action: Elucidating the biological pathways modulated by this compound through the identification of its direct targets.
Quantitative Data Summary
While specific quantitative data for this compound's binding affinity to specific targets is not yet publicly available, the following table outlines the types of quantitative data that would be generated and summarized during a typical target identification and validation workflow.
| Parameter | Description | Typical Value Range | Experimental Technique(s) |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between this compound and its target protein. | 1 nM - 10 µM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| IC50 / EC50 | The concentration of the compound that inhibits a biological process or enzyme activity by 50%. | 10 nM - 50 µM | Enzyme assays, Cell-based functional assays |
| Thermal Shift (ΔTm) | The change in the melting temperature of a target protein upon ligand binding, indicating target engagement.[3] | 2 - 10 °C | Cellular Thermal Shift Assay (CETSA) |
| Enrichment Ratio | The fold-change in the amount of a protein pulled down by a compound-derivatized matrix compared to a control matrix. | > 2-fold | Affinity Chromatography coupled with Mass Spectrometry |
Experimental Protocols
Protocol 1: Target Identification using Affinity Chromatography
This protocol describes the use of immobilized this compound to capture its binding partners from cell lysates.[4][5]
1. Synthesis of Affinity Resin:
- Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The linker should be attached at a position that does not interfere with target binding.
- Couple the derivatized compound to the beads according to the manufacturer's instructions.
- Prepare a control resin with a scrambled or inactive analog, or by blocking the reactive groups on the beads.
2. Preparation of Cell Lysate:
- Culture cells of interest to a high density and harvest.
- Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).
- Clarify the lysate by centrifugation to remove cellular debris.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Affinity Pull-Down:
- Equilibrate the affinity and control resins with lysis buffer.
- Incubate the cell lysate with the affinity and control resins for 2-4 hours at 4°C with gentle rotation.
- For competitive elution, pre-incubate the lysate with an excess of free this compound before adding the affinity resin.
- Wash the resins extensively with lysis buffer to remove non-specific binders.
4. Elution and Sample Preparation for Mass Spectrometry:
- Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of free this compound.
- Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
- Excise unique protein bands from the gel for in-gel digestion with trypsin.
- Alternatively, perform on-bead digestion of the captured proteins.
- Analyze the resulting peptides by LC-MS/MS to identify the proteins.[6]
Protocol 2: Target Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the engagement of a compound with its target in a cellular environment.[7][8] The principle is that ligand binding stabilizes the target protein, leading to a higher denaturation temperature.[3]
1. Cell Treatment:
- Culture cells to ~80% confluency.
- Treat the cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for 1-3 hours.
2. Heat Challenge:
- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.[7]
3. Cell Lysis and Protein Quantification:
- Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
- Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]
- Collect the supernatant and determine the protein concentration.
4. Protein Analysis:
- Analyze the soluble protein fractions by Western blotting using an antibody specific for the putative target protein.
- Quantify the band intensities to generate a melt curve, plotting the amount of soluble protein as a function of temperature.
- A shift in the melt curve to higher temperatures in the presence of this compound indicates target engagement.
5. Isothermal Dose-Response (ITDR):
- Perform the experiment at a single, fixed temperature (chosen from the melt curve where the stabilization is most significant) with varying concentrations of this compound to determine the dose-dependent target engagement.[7]
Visualizations
Caption: Workflow for target identification using affinity chromatography.
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Hypothetical kinase signaling pathway inhibited by the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Affinity Purification Protocol Starting with a Small Molecule as Bait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. conductscience.com [conductscience.com]
- 6. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
Application Notes and Protocols for Oxazolopyridine Derivatives in Anti-Inflammatory Drug Development
Note on Compound Specificity: While the inquiry specified Oxazolo[4,5-c]pyridin-2-amine, a thorough literature search did not yield specific anti-inflammatory data for this exact isomer. The following application notes and protocols are based on published data for a closely related and well-studied isomer, Oxazolo[4,5-b]pyridine , which serves as a representative scaffold for the anti-inflammatory potential of this compound class.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A promising therapeutic target in this area is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase that functions as a pro-inflammatory enzyme.[1] Inhibition of GSK-3β has been shown to control inflammation by attenuating the activation of the pro-inflammatory transcription factor NF-κB and reducing the production of inflammatory mediators.[1][2] The oxazolopyridine scaffold has emerged as a promising framework for the development of potent GSK-3β inhibitors with significant anti-inflammatory properties.[1]
Derivatives of the Oxazolo[4,5-b]pyridine class, particularly piperazine-linked amides, have demonstrated potent in vitro inhibition of GSK-3β and significant in vivo anti-inflammatory efficacy.[1] These compounds have been shown to reduce paw edema in animal models of inflammation and substantially inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the anti-inflammatory potential of this class of compounds.
Data Presentation
The following tables summarize the quantitative data for representative Oxazolo[4,5-b]pyridine derivatives from cited studies.
Table 1: In Vitro GSK-3β Inhibitory Activity. [1]
| Compound | IC50 (µM) |
| 7c | 0.53 |
| 7d | 0.34 |
| 7e | 0.39 |
| 7g | 0.47 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema). [1]
| Compound | Dose | % Inhibition (3h) | % Inhibition (5h) |
| 7d | - | 62.79 | 65.91 |
| Indomethacin | - | 76.74 | 79.54 |
Table 3: Ex Vivo Inhibition of Pro-inflammatory Mediators. [1]
| Compound | Inhibition of TNF-α | Inhibition of IL-1β | Inhibition of IL-6 |
| 7c | Substantial | Substantial | Substantial |
| 7d | Substantial | Substantial | Substantial |
| 7e | Substantial | Substantial | Substantial |
| 7g | Substantial | Substantial | Substantial |
Experimental Protocols
In Vitro GSK-3β Kinase Inhibition Assay
This protocol describes the methodology to determine the half-maximal inhibitory concentration (IC50) of test compounds against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Microplate reader
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant GSK-3β enzyme, and the substrate peptide.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection method, such as the ADP-Glo™ assay, which measures luminescence.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol outlines the in vivo assessment of the anti-inflammatory effects of the test compounds in a rat model.
Materials:
-
Wistar rats (or other suitable rodent model)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in saline)
-
Parenteral administration equipment
-
Plethysmometer
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin), and test compound groups.
-
Administer the test compounds or vehicle orally or intraperitoneally at a specified dose.
-
After a set time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Ex Vivo Measurement of Pro-inflammatory Cytokines
This protocol details the measurement of TNF-α, IL-1β, and IL-6 levels from blood samples of treated animals.
Materials:
-
Blood samples from the in vivo study
-
Centrifuge
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for rat TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
At the end of the in vivo experiment (e.g., after the last paw volume measurement), collect blood samples from the animals via cardiac puncture or another appropriate method.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the serum samples using the respective ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the test compound-treated groups to the vehicle control group to determine the extent of inhibition.
Visualizations
References
Application Notes and Protocols: A Framework for Studying Oxazolo[4,5-c]pyridin-2-amine and Related Compounds in Enzyme Inhibition Kinetics
Introduction
The oxazolopyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various compounds with significant biological activities. Derivatives of this scaffold have been identified as potent inhibitors of several key enzymes, indicating their potential for the development of novel therapeutics. While specific enzyme inhibition data for Oxazolo[4,5-c]pyridin-2-amine is not extensively documented in publicly available literature, the broader class of oxazolopyridine-based molecules has shown inhibitory activity against enzymes such as Glycogen Synthase Kinase-3β (GSK-3β) and human DNA topoisomerase IIα.[1][2]
These application notes provide a generalized framework for researchers, scientists, and drug development professionals to study the enzyme inhibition kinetics of novel compounds such as this compound. The protocols and data presentation formats are based on established methodologies and data from structurally related oxazolopyridine derivatives.
Data Presentation: Inhibitory Activity of Representative Oxazolopyridine Compounds
Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format to allow for easy comparison of compound potencies. The following tables provide examples based on published data for related oxazolopyridine derivatives.
Table 1: In Vitro Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives against GSK-3β
| Compound ID | Structure | IC50 (µM) for GSK-3β |
| 7c | Piperazine-linked oxazolo[4,5-b]pyridine | 0.53 |
| 7d | Piperazine-linked oxazolo[4,5-b]pyridine | 0.34 |
| 7e | Piperazine-linked oxazolo[4,5-b]pyridine | 0.39 |
| 7g | Piperazine-linked oxazolo[4,5-b]pyridine | 0.47 |
| Data sourced from a study on piperazine-linked oxazolo[4,5-b]pyridine-based derivatives as GSK-3β inhibitors.[2] |
Table 2: Inhibitory Activity of an Oxazolo[4,5-b]pyridine Derivative against hTopo IIα
| Compound ID | Structure | IC50 (µM) for hTopo IIα | Reference Drug (Etoposide) IC50 (µM) |
| 2i | 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | 2 | >2 |
| Data from a study on oxazolo[4,5-b]pyridines as potential antitumor agents.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for studying enzyme inhibition kinetics. Below are generalized protocols for in vitro kinase assays and for determining the mechanism of inhibition.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for GSK-3β)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., GSK-3β)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates (white, flat-bottom)
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and the kinase substrate in the kinase buffer to each well.
-
Gently mix the plate and incubate for 10 minutes at room temperature.
-
-
Initiation of Kinase Reaction:
-
Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific enzyme.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions. This typically involves a two-step addition with incubation periods.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of Mechanism of Inhibition
Objective: To determine if the test compound acts as a competitive, non-competitive, or uncompetitive inhibitor.
Procedure:
-
Perform the kinase assay as described in Protocol 1.
-
Instead of a fixed ATP concentration, vary the concentration of ATP across a range (e.g., from 0.5x Km to 10x Km).
-
For each ATP concentration, measure the reaction velocity (luminescence signal) in the absence of the inhibitor and in the presence of several fixed concentrations of the test compound (e.g., 0.5x IC50, 1x IC50, 2x IC50).
-
Data Analysis:
-
Plot the reaction velocity against the ATP concentration for each inhibitor concentration to generate Michaelis-Menten curves.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]) for each inhibitor concentration.
-
Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mechanism of inhibition:
-
Competitive: Vmax remains unchanged, Km increases. Lines intersect on the y-axis.
-
Non-competitive: Vmax decreases, Km remains unchanged. Lines intersect on the x-axis.
-
Uncompetitive: Both Vmax and Km decrease. Lines are parallel.
-
-
Visualizations
Diagrams are essential for visualizing complex workflows and biological pathways.
Caption: Workflow for In Vitro Enzyme Inhibition Assay.
Caption: Inhibition of the Wnt/β-catenin Pathway via GSK-3β.
References
- 1. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Oxazolo[4,5-c]pyridin-2-amine for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxazolo[4,5-c]pyridin-2-amine scaffold is a privileged heterocyclic structure in medicinal chemistry, drawing attention due to its structural similarity to purine bases and its potential to interact with a variety of biological targets. As an isostere of the well-explored 2-aminothiazole and related purine analogs, this scaffold offers unique properties, including altered solubility and metabolic profiles, that are advantageous for drug design.[1] Derivatives of the broader oxazolopyridine class have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[2] Notably, related compounds have been investigated as inhibitors of key signaling molecules such as p38 MAP kinase and Glycogen Synthase Kinase-3β (GSK-3β), highlighting the therapeutic potential of this heterocyclic system.[3][4]
These application notes provide an overview of potential functionalization strategies for the this compound core, with a focus on creating derivatives with potential applications in oncology and inflammatory diseases. The protocols provided are based on established methodologies for related oxazolopyridine isomers and serve as a guide for the development of novel therapeutic agents.
Key Functionalization Strategies
The functionalization of the this compound scaffold can be approached through several key synthetic strategies to explore the structure-activity relationship (SAR) and develop potent and selective drug candidates. The primary points for diversification include the exocyclic amino group and the pyridine ring.
-
N-Functionalization of the 2-amino group: The exocyclic amine provides a versatile handle for the introduction of a wide array of substituents through reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. These modifications can modulate the compound's hydrogen bonding capacity, lipophilicity, and steric bulk, influencing its binding to target proteins.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the functionalization of the pyridine ring. These reactions allow for the introduction of aryl, heteroaryl, and alkyl groups, as well as substituted amines, enabling extensive exploration of the chemical space around the core scaffold.
-
C-H Activation: Direct C-H activation and functionalization represent an atom-economical approach to introduce substituents onto the pyridine ring, minimizing the need for pre-functionalized starting materials.
Experimental Protocols
The following protocols are representative examples of how the this compound scaffold could be functionalized, based on methodologies reported for structurally related compounds. Researchers should note that optimization of these conditions for the specific this compound substrate will be necessary.
Protocol 1: Synthesis of N-Aryl-oxazolo[4,5-c]pyridin-2-amine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of an amino-heterocycle, a key transformation for generating kinase inhibitor scaffolds. The conditions are adapted from established Buchwald-Hartwig amination procedures.[5][6]
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-oxazolo[4,5-c]pyridin-2-amine.
Protocol 2: Functionalization of the Pyridine Ring via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the introduction of aryl or heteroaryl substituents onto a halogenated oxazolopyridine core. This is a crucial step in building molecular complexity and exploring SAR. The conditions are based on typical Suzuki-Miyaura coupling reactions.
Prerequisite: This protocol assumes the availability of a halogenated (e.g., bromo- or iodo-) this compound derivative.
Reaction Scheme:
Materials:
-
Bromo-oxazolo[4,5-c]pyridin-2-amine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask, dissolve the bromo-oxazolo[4,5-c]pyridin-2-amine (1.0 mmol) and arylboronic acid (1.5 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Add potassium carbonate (3.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C under a nitrogen or argon atmosphere for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, appropriate eluent) to yield the desired aryl-substituted this compound.
Data Presentation
The following tables summarize representative biological data for compounds based on related oxazolopyridine scaffolds, which can serve as a benchmark for newly synthesized this compound derivatives.
Table 1: In Vitro GSK-3β Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives
| Compound ID | R-group Modification | IC₅₀ (µM)[4] |
| 7c | 4-chlorophenyl | 0.53 |
| 7d | 4-fluorophenyl | 0.34 |
| 7e | 4-methoxyphenyl | 0.39 |
| 7g | 3,4-dimethoxyphenyl | 0.47 |
Table 2: Cytotoxic Activity of 7-Amino-oxazolo[5,4-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound ID | R-group at 7-amino position | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | LoVo (Colon) IC₅₀ (µM) | HT-29 (Colon) IC₅₀ (µM)[5] |
| 3g | 3-(N,N-dimethylamino)propyl | >200 | 120.34 ± 11.21 | >200 | 58.44 ± 8.75 |
| Cisplatin | - | 10.12 ± 1.54 | 15.32 ± 2.11 | 20.45 ± 3.01 | 47.17 ± 7.43 |
| 5-FU | - | 25.67 ± 4.32 | 40.11 ± 5.89 | 150.78 ± 12.45 | 381.16 ± 25.51 |
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and functionalization of the this compound scaffold.
Caption: General workflow for the synthesis, functionalization, and evaluation of this compound derivatives.
p38 MAP Kinase Signaling Pathway
Derivatives of the oxazolopyridine scaffold have been identified as potential inhibitors of the p38 MAP kinase pathway, which is implicated in inflammation and cancer. The following diagram illustrates a simplified overview of this signaling cascade.
Caption: Simplified p38 MAP kinase signaling pathway and the potential point of intervention for oxazolopyridine-based inhibitors.
References
- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0412899B1 - Oxazolo pyridine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. CA2819822C - Oxazolo [5,4-b] pyridin-5-yl compounds and their use for the treatment of cancer - Google Patents [patents.google.com]
- 4. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research | MDPI [mdpi.com]
Research on Oxazolo[4,5-c]pyridin-2-amine in Antiviral Applications: A Review of Available Data
A comprehensive review of scientific literature reveals a significant lack of published research specifically detailing the use of oxazolo[4,5-c]pyridin-2-amine in antiviral research. Despite extensive searches, no specific data regarding its antiviral activity, mechanism of action, or experimental protocols for its evaluation against viral pathogens were identified.
However, research into structurally related heterocyclic compounds, particularly isomers like oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines, provides some context into the potential, albeit unproven, antiviral interest in this class of molecules. This document summarizes the available findings on these related compounds to provide insights for researchers, scientists, and drug development professionals. It is crucial to note that the following information does not directly apply to this compound.
Research on Related Oxazolo-Pyrimidine Scaffolds
Oxazolo[5,4-d]pyrimidine Derivatives
Derivatives of the oxazolo[5,4-d]pyrimidine scaffold, which are structurally similar to purine nucleobases, have been investigated for a range of biological activities, including anticancer, immunosuppressive, and to a lesser extent, antiviral properties.[1][2][3]
One study reported that a series of 7-aminooxazolo[5,4-d]pyrimidines exhibited inhibitory activity against the replication of Human Herpes Virus type-1 (HHV-1) in the A-549 cell line.[4] The investigation suggested that the biological activities of these compounds could be linked to the induction of cell signaling pathways leading to apoptosis.[4]
Oxazolo[4,5-d]pyrimidine Derivatives
The antiviral potential of oxazolo[4,5-d]pyrimidine derivatives has also been explored. In one study, a series of newly synthesized compounds from this class were evaluated for their activity against several DNA viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), herpes simplex virus (HSV), and BK virus (BKV).[5]
Unfortunately, the results of this particular study were not promising. The tested oxazolo[4,5-d]pyrimidine derivatives did not exhibit favorable antiviral effects and were often associated with significant cytotoxicity, which limited their therapeutic potential.[5] The high lipophilicity of the tested compounds was suggested as a possible reason for their toxicity.[5]
Summary of Biological Activities of Related Scaffolds
To provide a clear overview of the state of research on these related compounds, the following table summarizes the findings from the available literature.
| Compound Class | Viruses Targeted | Key Findings | Reference |
| 7-Aminooxazolo[5,4-d]pyrimidines | Human Herpes Virus type-1 (HHV-1) | Showed inhibitory activity against viral replication in A-549 cells. | [4] |
| Oxazolo[4,5-d]pyrimidines | DNA Viruses (HCMV, VZV, HSV, BKV) | Lacked significant antiviral effects and exhibited cytotoxicity. | [5] |
Experimental Methodologies for Antiviral Screening of Related Compounds
While specific protocols for this compound are unavailable, the methodologies used for the related oxazolo-pyrimidine scaffolds can serve as a general reference for researchers interested in screening new compounds for antiviral activity.
General Antiviral Assay Workflow
The following diagram illustrates a typical workflow for in vitro antiviral screening, as described in the literature for related compounds.[5]
Caption: General workflow for in vitro antiviral screening.
Protocol: In Vitro Antiviral Activity Assay (General)
This protocol is a generalized representation based on methodologies for related compounds.[5]
-
Cell Culture: Maintain a suitable host cell line (e.g., A-549 for respiratory viruses, Vero E6 for herpesviruses) in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions. Prepare serial dilutions of the stock solutions in the cell culture medium.
-
Cytotoxicity Assay:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate for a period equivalent to the antiviral assay duration.
-
Determine cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Calculate the 50% cytotoxic concentration (CC50).
-
-
Antiviral Assay (e.g., Cytopathic Effect (CPE) Reduction Assay):
-
Seed cells in a 96-well plate and grow to confluency.
-
Remove the growth medium and add the compound dilutions to the wells.
-
Infect the cells with a predetermined titer of the virus.
-
Incubate the plates at 37°C in a CO2 incubator until CPE is observed in the virus control wells.
-
Observe the wells microscopically for the inhibition of CPE.
-
Alternatively, quantify the viral yield using methods like plaque assays or qPCR.
-
Calculate the 50% effective concentration (EC50).
-
-
Selectivity Index (SI) Calculation: The selectivity index, an indicator of the compound's therapeutic window, is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).
Conclusion
References
- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research | MDPI [mdpi.com]
- 4. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Oxazolo[4,5-c]pyridin-2-amine
Welcome to the technical support center for the synthesis of Oxazolo[4,5-c]pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and address common challenges in this synthetic procedure.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Yield of this compound
-
Question: My reaction has resulted in a very low yield, or I have failed to isolate the desired product. What are the likely causes and how can I rectify this?
-
Answer: Low or no yield in this synthesis can stem from several factors, primarily related to the purity of starting materials, reaction conditions, and the handling of the key reagent, cyanogen bromide.
-
Purity of 3-Aminopyridin-4-ol: The starting material, 3-aminopyridin-4-ol, is susceptible to oxidation and can contain impurities that may interfere with the cyclization. It is crucial to use a high-purity starting material. If the purity is questionable, recrystallization or column chromatography may be necessary.
-
Handling of Cyanogen Bromide: Cyanogen bromide is a highly toxic and moisture-sensitive reagent. It should be handled with extreme caution in a well-ventilated fume hood. Ensure that the cyanogen bromide used is fresh and has not been hydrolyzed, as this will significantly reduce its effectiveness.
-
Reaction Temperature: The cyclization reaction is typically performed at a controlled temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the decomposition of the starting material or the product. It is recommended to start at a moderate temperature (e.g., room temperature) and gently heat if the reaction is sluggish, while monitoring the progress by Thin Layer Chromatography (TLC).
-
pH of the Reaction Mixture: The pH of the reaction medium can influence the nucleophilicity of the amino and hydroxyl groups of the 3-aminopyridin-4-ol. The reaction is often carried out in an aqueous or alcoholic solvent, and the pH should be controlled to facilitate the desired cyclization.
-
Problem 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude product shows multiple spots on the TLC plate, and purification is proving difficult. What are the potential side reactions and how can I minimize them?
-
Answer: The formation of side products is a common issue. Understanding the potential side reactions can help in devising strategies to minimize their formation.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in the formation of a cyanate or a urea-type intermediate. To drive the reaction to completion, ensure an adequate reaction time and consider a modest increase in temperature.
-
Side Reactions of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is also nucleophilic and could potentially react with cyanogen bromide, leading to undesired byproducts. While the amino and hydroxyl groups are generally more reactive under these conditions, this possibility should be considered.
-
Polymerization of Cyanogen Bromide: In the presence of moisture or certain impurities, cyanogen bromide can polymerize. Using anhydrous solvents and fresh reagents can mitigate this issue.
-
Purification Strategy: Purification of the final product can be challenging due to its polarity. Column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a high-purity product.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
The most direct and commonly employed method for the synthesis of 2-aminooxazole derivatives is the cyclization of a corresponding aminophenol or aminopyridinol with cyanogen bromide. For this compound, the recommended starting material is 3-aminopyridin-4-ol.
Q2: How can I improve the yield of the cyclization reaction?
Several parameters can be optimized to enhance the yield:
-
Solvent: The choice of solvent is critical. While aqueous or alcoholic solvents are commonly used, exploring other polar aprotic solvents might be beneficial.
-
Temperature: As mentioned in the troubleshooting guide, optimizing the reaction temperature is key. A systematic study of the reaction at different temperatures (e.g., 25°C, 50°C, reflux) can help identify the optimal condition.
-
Reaction Time: Monitoring the reaction by TLC is essential to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times might lead to product degradation.
-
Stoichiometry of Reagents: While a slight excess of cyanogen bromide is often used, a large excess should be avoided as it can lead to more side products and complicates the work-up.
Q3: What are the key safety precautions when working with cyanogen bromide?
Cyanogen bromide is highly toxic and should be handled with extreme care in a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a quench solution (e.g., a solution of sodium hydroxide and sodium hypochlorite) readily available to neutralize any residual cyanogen bromide.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-Aminooxazole Derivatives
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-Aminopyridin-4-ol | Cyanogen Bromide | Water | 50-60 | Not specified | High | Inferred from related syntheses |
| 2-Amino-3-hydroxypyridine | Cyanogen Bromide | Water | 50-60 | Not specified | High | [1] |
| 6-(Benzyloxy)-5,7-dimethylpyridin-3-ol-2-amine | Cyanogen Bromide | Water | Reflux | 0.25 | 99 | [2] |
| o-Aminophenol | Cyanogen Bromide | Methanol | Not specified | Not specified | Good | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on established methods for the synthesis of analogous 2-aminooxazole compounds.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyridin-4-ol (1.0 eq) in a suitable solvent such as water or ethanol.
-
Reagent Addition: Carefully add a solution of cyanogen bromide (1.1 eq) in the same solvent to the reaction mixture at room temperature. Caution: Cyanogen bromide is highly toxic. Handle it in a well-ventilated fume hood with appropriate PPE.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat the mixture to 50-60°C.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a suitable base, such as an aqueous solution of sodium bicarbonate, until the pH is approximately 7-8.
-
Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration and wash it with cold water. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a polar eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent to afford pure this compound.
Mandatory Visualization
Signaling Pathway Diagrams
This compound and its derivatives have been investigated for their potential as kinase inhibitors and inducers of apoptosis. The following diagrams illustrate the general experimental workflow for the synthesis and the key signaling pathways potentially modulated by this class of compounds.
References
Technical Support Center: Oxazolo[4,5-c]pyridin-2-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of oxazolo[4,5-c]pyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a basic heterocyclic compound, include:
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.
-
Recrystallization: A straightforward method for obtaining highly pure crystalline material, provided a suitable solvent system is identified.
-
Preparative High-Performance Liquid Chromatography (HPLC): Often used for final polishing to achieve high purity, especially for challenging separations.
-
Acid-Base Extraction: A classical chemical method that leverages the basicity of the amine group to separate it from non-basic impurities.
Q2: What are the likely impurities I might encounter in my crude this compound sample?
A2: While the impurity profile depends on the synthetic route, common impurities may include unreacted starting materials (e.g., 3-amino-4-hydroxypyridine), reagents from the cyclization step (such as cyanogen bromide or its byproducts), and partially reacted intermediates. Side-products from competing reaction pathways can also be present.
Q3: How can I improve the resolution and peak shape during HPLC purification?
A3: Peak tailing and broadening are common issues when purifying basic compounds like this compound on standard silica-based reversed-phase columns. This is often due to interactions between the basic amine and acidic silanol groups on the stationary phase.[1] To mitigate this, consider the following:
-
Use an acidic modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the amine, leading to sharper, more symmetrical peaks.[1]
-
Adjust mobile phase pH: Maintaining a mobile phase pH at least two units below the pKa of the amine ensures consistent protonation.[1]
-
Select an appropriate column: A C18 column is a good starting point, but if resolution is poor, other stationary phases like C8 or Phenyl can be explored.[1]
Troubleshooting Guides
Column Chromatography
Issue: The compound is streaking or showing poor separation on the silica gel column.
-
Cause: The basic nature of the pyridine and amine functionalities can lead to strong interactions with the acidic silica gel.
-
Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. For example, a 0.5-1% addition of triethylamine or ammonia in your mobile phase (e.g., dichloromethane/methanol) can help to neutralize the acidic sites on the silica gel and improve elution.[2]
-
Solution 2: Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Basic alumina or amine-functionalized silica can provide better results for the purification of basic amines.[2]
Issue: I am unable to find a suitable solvent system for good separation on TLC.
-
Solution: A systematic approach to solvent screening is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. If more polarity is needed, a mixture of dichloromethane and methanol is a common choice for polar, basic compounds. For particularly challenging separations, consider ternary solvent systems.
Recrystallization
Issue: My compound "oils out" instead of forming crystals.
-
Cause: The compound may be too soluble in the chosen solvent, or the cooling process might be too rapid. Impurities can also inhibit crystal formation.
-
Solution 1: Adjust Solvent System: If using a single solvent, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. Common solvent systems for pyridine-containing compounds include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[3]
-
Solution 2: Slow Cooling: Allow the heated solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer to promote crystal growth.
-
Solution 3: Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
Issue: The compound is poorly soluble in common organic solvents.
-
Solution: Salt Formation for Recrystallization: Due to the basic amine group, you can form a salt which may have different solubility properties. Dissolve the crude amine in a suitable solvent and add an acid (e.g., a solution of HCl in ethanol or diethyl ether) to precipitate the hydrochloride salt. This salt can then be recrystallized from a different solvent system, such as ethanol/water. The purified salt can be converted back to the free base if needed.[3]
Experimental Protocols
Preparative HPLC Purification (Adapted from a similar compound)
This protocol provides a starting point for developing a preparative HPLC method for this compound. Optimization will likely be required.
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like Dimethyl Sulfoxide (DMSO) or Methanol.[1]
-
Dilute the sample with the initial mobile phase composition (e.g., 95% Water with 0.1% TFA : 5% Acetonitrile with 0.1% TFA).[1]
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[1]
-
-
HPLC System and Conditions:
-
Instrument: A standard preparative HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column is a good starting point.[1]
-
Mobile Phase and Gradient: See the table below for a recommended starting gradient.
-
Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm is common for aromatic heterocycles).[1]
-
-
Purification Run:
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.[1]
-
Inject the prepared sample.
-
Run the gradient and collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.[1]
-
Data Presentation
Table 1: Recommended Starting Conditions for Preparative HPLC
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, 10 µm, 250 x 21.2 mm | A standard stationary phase and dimension for preparative scale. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Acidic modifier to improve peak shape of the basic analyte. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Common organic solvent for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient is a good starting point to elute the compound and impurities. |
| Flow Rate | 20 mL/min | Typical flow rate for this column dimension. |
| Column Temp. | Ambient (e.g., 25 °C) | Ensures reproducible retention times. |
| Detection | 254 nm | Common wavelength for aromatic heterocycles. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography of basic amines.
References
Technical Support Center: Overcoming Solubility Challenges of Oxazolo[4,5-c]pyridin-2-amine in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Oxazolo[4,5-c]pyridin-2-amine during experimental assays.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot and resolve common solubility problems.
Q1: My this compound, dissolved in DMSO, is precipitating upon dilution into my aqueous assay buffer. What is the cause and how can I fix it?
Cause: This phenomenon is known as antisolvent precipitation.[1] this compound is likely soluble in the 100% DMSO stock solution but crashes out when introduced to the aqueous buffer, which acts as an antisolvent.[1]
Solutions:
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be kept low, often below 1%, to avoid solvent-induced artifacts and precipitation.[1] Try preparing a more concentrated stock of your compound in DMSO to minimize the volume added to the aqueous buffer.
-
Employ a Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock with an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before the final dilution in the aqueous buffer.
-
Alter the Order of Addition: Add the DMSO stock to your assay components while vortexing or stirring to ensure rapid mixing and dispersion, which can sometimes prevent localized high concentrations that lead to precipitation.
Q2: I'm observing inconsistent results in my cell-based or biochemical assay. Could this be related to the solubility of this compound?
Cause: Yes, poor solubility is a frequent cause of inconsistent assay results. If the compound precipitates, the actual concentration exposed to the target (e.g., cells or enzymes) will be lower and more variable than the intended nominal concentration. This can lead to an underestimation of potency and poor structure-activity relationships (SAR).
Solutions:
-
Visually Inspect for Precipitation: Before and after adding the compound to your assay plate, carefully inspect the wells for any signs of precipitation (e.g., cloudiness, crystals).
-
Perform a Solubility Test: Conduct a kinetic solubility assay in your specific assay buffer to determine the maximum soluble concentration of this compound under your experimental conditions.
-
Utilize Solubilizing Excipients: If the intrinsic solubility in your assay buffer is too low, consider the addition of solubilizing agents.
Q3: What strategies can I employ to increase the aqueous solubility of this compound for my assays?
Cause: The inherent physicochemical properties of this compound may limit its solubility in aqueous media.
Solutions:
-
pH Adjustment: this compound contains a basic aminopyridine moiety. Lowering the pH of the buffer may increase its solubility by forming a more soluble salt.[1] It is crucial to ensure the chosen pH is compatible with your assay system.
-
Co-solvents: The use of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds.[1] Common examples include polyethylene glycols (PEGs) and propylene glycol. The final concentration of any co-solvent must be tested for compatibility with the assay.
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Use concentrations below the critical micelle concentration (CMC) and verify that the surfactant does not interfere with the assay.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment and increasing solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated option.
Frequently Asked Questions (FAQs)
Q4: What are the key physicochemical properties of this compound?
The physicochemical properties of this compound are summarized in the table below. The calculated LogP (XLogP3) of 0.3 suggests that the compound is not excessively lipophilic.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | [2] |
| Molecular Weight | 135.12 g/mol | [2] |
| XLogP3 | 0.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Q5: What is a good starting point for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds for biological screening.[1] A typical starting concentration for a DMSO stock solution is 10-20 mM. Always ensure the compound is fully dissolved before use. If solubility in DMSO is limited, consider other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3]
Q6: How should I properly control for the effects of solvents and other excipients in my assays?
It is critical to include vehicle controls in your experiments. A vehicle control contains all the components of your experimental sample, including the final concentration of DMSO and any other co-solvents or solubilizing agents, but without the test compound. This allows you to differentiate the effects of the compound from the effects of the vehicle itself.
Q7: What is the difference between kinetic and thermodynamic solubility?
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is more representative of the conditions in many high-throughput screening assays.[4]
-
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution. This measurement requires a longer incubation time to reach equilibrium and is more relevant for formulation and development.[5]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₅N₃O | [2] |
| Molecular Weight | 135.12 g/mol | [2] |
| XLogP3 | 0.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| CAS Number | 114498-55-4 |[6] |
Table 2: Common Solubilizing Agents for In Vitro Assays
| Agent Type | Example | Typical Final Concentration | Mechanism of Action |
|---|---|---|---|
| Co-solvent | Polyethylene Glycol 300/400 (PEG-300/400) | 1-10% | Reduces solvent polarity |
| Co-solvent | Propylene Glycol | 1-10% | Reduces solvent polarity |
| Surfactant | Polysorbate 80 (Tween 80) | 0.01-0.1% | Forms micelles to encapsulate the compound |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% | Forms inclusion complexes |
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol provides a method to rapidly assess the kinetic solubility of this compound in a buffer of interest.[7]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
-
Dispensing into Assay Plate: In a clear 96-well plate, add 2 µL of each DMSO concentration from the serial dilution plate in triplicate.
-
Addition of Aqueous Buffer: Add 198 µL of your desired aqueous assay buffer to each well. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control wells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H5N3O | CID 14252936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. thoreauchem.com [thoreauchem.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Oxazolo[4,5-c]pyridin-2-amine Stability and Degradation
Welcome to the technical support center for the stability studies of oxazolo[4,5-c]pyridin-2-amine. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Disclaimer: As of the latest literature review, specific stability and degradation studies on this compound are not publicly available. The information provided herein is based on established principles of pharmaceutical stability testing and forced degradation studies for related heterocyclic compounds. The degradation pathways and quantitative data presented are illustrative and should be confirmed by experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies on this compound?
Forced degradation studies, also known as stress testing, are crucial for several reasons.[1][2] They help in:
-
Identifying potential degradation products that could form under various environmental conditions.
-
Elucidating the degradation pathways of the molecule.
-
Demonstrating the specificity of analytical methods, ensuring that the method can accurately measure the drug substance in the presence of its degradants.
-
Gaining insights into the intrinsic stability of the molecule, which informs formulation development, packaging selection, and the determination of storage conditions and shelf-life.[1][3]
Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
If you do not observe degradation, it may indicate that the compound is highly stable under the applied conditions or that the conditions are not stringent enough. Consider the following adjustments:
-
Increase the stressor concentration: For acid and base hydrolysis, you can incrementally increase the molarity of the acid or base (e.g., from 0.1 M to 1 M). For oxidation, a higher concentration of the oxidizing agent can be used.
-
Elevate the temperature: Increasing the temperature can accelerate degradation. However, be cautious not to use conditions that are unrealistically harsh and could lead to degradation pathways not relevant to normal storage conditions.
-
Extend the exposure time: If no degradation is observed after a short period, extending the duration of the stress test may be necessary.
-
Combination of stressors: In some cases, a combination of stressors (e.g., heat and humidity, or light and oxidation) can induce degradation where a single stressor does not.
Q3: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting) for this compound. How can I troubleshoot this?
Poor peak shape in HPLC can be due to a variety of factors. Here are some common causes and solutions:
-
Column Overload: Reduce the concentration of your sample or the injection volume.
-
Secondary Interactions: The basic amine group in this compound can interact with residual silanols on the stationary phase, leading to peak tailing. Try using a mobile phase with a lower pH to protonate the amine, or use a column with end-capping to minimize silanol interactions. Adding a competitive base to the mobile phase can also help.
-
Inappropriate Mobile Phase: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Mismatched solvents can cause peak distortion.
-
Column Contamination or Damage: A contaminated guard column or a void at the head of the analytical column can cause peak splitting or tailing. Try replacing the guard column or flushing the analytical column. If the problem persists, the analytical column may need to be replaced.
Q4: How can I identify the structure of the degradation products of this compound?
The identification of degradation products typically involves a combination of chromatographic and spectroscopic techniques. A common workflow is to use a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).[4]
-
LC-MS provides the mass-to-charge ratio (m/z) of the degradation products, which helps in determining their molecular weight.
-
Tandem MS (MS/MS) experiments can be performed to fragment the degradation products, providing information about their chemical structure.
-
For unambiguous structure elucidation, it may be necessary to isolate the degradation products using preparative HPLC and then analyze them using Nuclear Magnetic Resonance (NMR) spectroscopy .[4]
Troubleshooting Guides
Issue: High Variability in Degradation Percentage
| Potential Cause | Troubleshooting Steps |
| Inconsistent heating or light exposure. | Ensure uniform temperature distribution in the heating block or oven. For photostability studies, ensure consistent light intensity across all samples. |
| Inaccurate preparation of stressor solutions. | Prepare fresh stressor solutions for each experiment and verify their concentrations. |
| Pipetting errors. | Use calibrated pipettes and ensure proper technique when preparing samples and standards. |
| Incomplete neutralization before analysis. | Ensure complete neutralization of acidic or basic samples before injection into the HPLC system to prevent on-column reactions. |
Issue: Appearance of Extraneous Peaks in Chromatograms
| Potential Cause | Troubleshooting Steps |
| Contaminated mobile phase or diluent. | Use fresh, HPLC-grade solvents and filter the mobile phase before use. |
| Sample degradation after preparation. | Analyze samples as soon as possible after preparation. If necessary, store them at a low temperature and protect them from light. |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample to check for carryover. |
| Leaching from container closure systems. | Use inert sample vials and caps. |
Illustrative Quantitative Data
The following table presents hypothetical data on the forced degradation of this compound. This data is for illustrative purposes only and should be confirmed experimentally.
| Stress Condition | Parameters | Duration | % Degradation | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1 M HCl | 24 hours | ~15% | DP-1 |
| Base Hydrolysis | 1 M NaOH | 24 hours | ~25% | DP-2 |
| Oxidative | 6% H₂O₂ | 12 hours | ~30% | DP-3 (N-oxide) |
| Thermal | 80°C | 48 hours | ~5% | Minor unspecified degradants |
| Photolytic | ICH conditions | 7 days | ~10% | DP-4 |
Experimental Protocols
Forced Degradation Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration.
-
At designated time points, withdraw an aliquot and neutralize it with an equivalent amount of 1 M NaOH.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature or heat at a controlled temperature for a specified duration.
-
At designated time points, withdraw an aliquot and neutralize it with an equivalent amount of 1 M HCl.
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for a specified duration.
-
At designated time points, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis.
Thermal Degradation
-
Place the solid powder of this compound in a controlled temperature oven (e.g., 80°C).
-
At designated time points, withdraw a sample, dissolve it in a suitable solvent, and dilute it to a suitable concentration for HPLC analysis.
Photolytic Degradation
-
Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples for HPLC analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Oxazolo[4,5-c]pyridin-2-amine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Oxazolo[4,5-c]pyridin-2-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare the this compound core?
A1: A frequently employed method involves the cyclization of a 3-amino-4-hydroxypyridine precursor. This is typically achieved by reacting the pyridine derivative with a cyclizing agent such as cyanogen bromide. The reaction proceeds through the formation of an intermediate that subsequently cyclizes to form the fused oxazole ring.
Q2: My cyclization reaction with cyanogen bromide is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields in the cyanogen bromide-mediated cyclization can arise from several factors:
-
Purity of Starting Materials: Ensure your 3-amino-4-hydroxypyridine is of high purity. Impurities can lead to side reactions.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Optimization of these parameters is often necessary.
-
Side Reactions: Cyanogen bromide can potentially lead to bromination of the aromatic ring as a side reaction.
-
Work-up Procedure: Improper work-up can lead to product loss.
To improve the yield, consider the following:
-
Optimize Reaction Temperature: Systematically vary the temperature to find the optimal balance between reaction rate and side product formation.
-
Solvent Screening: Test a range of solvents with varying polarities.
-
pH Control: The pH of the reaction mixture can influence the reactivity of the starting materials.
-
Alternative Cyclizing Agents: If cyanogen bromide proves problematic, other reagents like N,N'-carbonyldiimidazole can be explored for the cyclization step.[1]
Q3: I am having difficulty purifying my final this compound product. What are some effective purification strategies?
A3: The basic nature of the pyridine ring in the this compound core can make purification challenging, often leading to tailing on silica gel chromatography. Here are some strategies to overcome this:
-
Acid-Base Extraction: Utilize the basicity of your compound. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Modified Column Chromatography: To mitigate tailing on silica gel, you can add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Q4: What are the key signaling pathways associated with the biological activity of this compound derivatives?
A4: this compound derivatives have been investigated for their potential as inhibitors of key signaling pathways implicated in cancer. Two prominent pathways are:
-
VEGFR-2 Signaling Pathway: This pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][3][4][5]
-
Apoptosis Pathway: These compounds can induce programmed cell death (apoptosis) in cancer cells, a key mechanism for anticancer therapies.[6][7][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective cyclization. | - Confirm the purity of the 3-amino-4-hydroxypyridine starting material.- Optimize reaction temperature; some cyclizations require heating while others proceed at room temperature.- Screen different solvents to ensure adequate solubility of reactants.- Consider alternative cyclizing agents if cyanogen bromide is ineffective. |
| Formation of Multiple Products (Side Reactions) | Competing reaction pathways, such as bromination by cyanogen bromide. | - Lower the reaction temperature to favor the desired kinetic product.- Change the order of reagent addition.- Use a more selective cyclizing agent. |
| Difficulty in Product Isolation/Purification | The basic nature of the pyridine nitrogen causes issues with chromatography. | - Employ acid-base extraction to isolate the product.- Use a modified eluent for column chromatography (e.g., with triethylamine).- Attempt recrystallization from various solvent systems. |
| Inconsistent Yields | Variability in reaction setup or reagent quality. | - Standardize all reaction parameters, including solvent volume, stirring speed, and heating method.- Use reagents from a reliable source and ensure they are stored correctly.- Monitor the reaction progress closely using TLC or LC-MS to ensure consistent reaction times. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline for the final cyclization step and may require optimization for specific derivatives.
Step 1: Cyclization
-
Dissolve the 3-amino-4-hydroxypyridine derivative (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Add a base (e.g., sodium bicarbonate or triethylamine, 2.0 eq) to the solution.
-
Add a solution of cyanogen bromide (1.2 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the mixture if necessary.
-
Remove the solvent under reduced pressure.
Step 2: Work-up and Purification
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (potentially with a basic modifier in the eluent) or by recrystallization.
Data Presentation
Table 1: Effect of Solvent on Cyclization Yield (Hypothetical Data)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | 25 | 12 | 65 |
| 2 | Ethanol | 25 | 12 | 72 |
| 3 | Acetonitrile | 25 | 12 | 58 |
| 4 | Dioxane | 50 | 6 | 75 |
| 5 | Toluene | 80 | 4 | 68 |
Note: This table presents hypothetical data for illustrative purposes, as specific optimization studies for the parent compound were not found in the initial search. The trends are based on general principles of organic synthesis.
Table 2: Effect of Base on Cyclization Yield (Hypothetical Data)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ | Ethanol | 25 | 12 | 72 |
| 2 | K₂CO₃ | Ethanol | 25 | 12 | 78 |
| 3 | Triethylamine | Ethanol | 25 | 12 | 65 |
| 4 | Pyridine | Dioxane | 50 | 6 | 60 |
| 5 | DBU | Acetonitrile | 25 | 8 | 82 |
Note: This table presents hypothetical data for illustrative purposes. The choice of base can significantly impact the reaction rate and side product formation.
Visualizations
Signaling Pathways
References
- 1. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of byproducts in Oxazolo[4,5-c]pyridin-2-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Oxazolo[4,5-c]pyridin-2-amine. The following sections address common issues, potential byproducts, and their identification to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method for the synthesis of this compound is the cyclization of 3-amino-4-hydroxypyridine with cyanogen bromide (BrCN). This reaction is typically carried out in a suitable solvent, and upon completion, the product can be isolated and purified.[1]
Q2: I am observing a low yield of the desired product. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Consider extending the reaction time or moderately increasing the temperature.
-
Suboptimal Reagent Quality: The purity of the starting materials, particularly 3-amino-4-hydroxypyridine and cyanogen bromide, is crucial. Impurities can lead to side reactions.
-
Substrate Degradation: 3-amino-4-hydroxypyridine can be susceptible to oxidation. It is advisable to use fresh starting material and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Byproduct Formation: The formation of side products can consume the starting materials and reduce the yield of the target molecule.
Q3: My purified product appears to be unstable. How should I store it?
A3: this compound, like many heterocyclic amines, may be sensitive to light, air, and moisture. It is recommended to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., -20°C) to minimize degradation.
Troubleshooting Guide: Identification and Mitigation of Byproducts
During the synthesis of this compound, several byproducts may form. This guide outlines potential impurities and methods for their identification and control.
| Observed Problem | Potential Byproduct/Impurity | Identification Methods | Suggested Solutions |
| Additional spots on TLC with similar polarity to the product. | Isomeric Oxazolopyridines | HPLC-MS, 1H & 13C NMR | Optimize reaction conditions (temperature, reaction time) to favor the desired isomer. Purification via column chromatography with a carefully selected eluent system may be necessary. |
| Presence of a higher molecular weight peak in Mass Spectrometry. | Dimerized Product | High-Resolution Mass Spectrometry (HRMS), NMR | Use a more dilute reaction mixture to disfavor intermolecular reactions. Control the reaction temperature, as higher temperatures can sometimes promote dimerization. |
| Signals in NMR that do not correspond to the product or starting materials. | Partially Reacted Intermediates | LC-MS, 1H NMR | Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. Monitor the reaction progress closely using TLC or LC-MS. |
| Broad or complex NMR signals, discoloration of the product. | Products of Starting Material Decomposition | 1H NMR, LC-MS | Use high-purity, fresh 3-amino-4-hydroxypyridine. Store the starting material under an inert atmosphere and away from light. |
Experimental Protocols
General Procedure for the Synthesis of this compound
To a solution of 3-amino-4-hydroxypyridine in a suitable solvent (e.g., aqueous ethanol or an appropriate organic solvent), an equimolar amount of cyanogen bromide is added. The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, commonly by column chromatography on silica gel or by recrystallization.[1]
Analytical Methods for Byproduct Identification
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the product (e.g., 254 nm and 280 nm).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the product and any impurities, aiding in their identification. Electrospray ionization (ESI) is a suitable ionization technique.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR and 13C NMR spectra are crucial for the structural elucidation of the final product and any isolated byproducts. Deuterated solvents such as DMSO-d6 or CDCl3 can be used.
-
Visualizing Reaction Pathways and Troubleshooting
Synthesis Pathway and Potential Side Reactions
The following diagram illustrates the primary synthetic route to this compound and highlights potential side reactions that can lead to byproduct formation.
Caption: Synthetic pathway and potential byproduct formation.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Crystallization of Oxazolo[4,5-c]pyridin-2-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of Oxazolo[4,5-c]pyridin-2-amine.
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: No crystals are forming in my solution. What should I do?
If no crystals form, your solution may not be sufficiently supersaturated.[1] Here are several methods to induce crystallization:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.[1][2][3]
-
Seeding: Add a seed crystal of this compound to the solution to act as a template for crystal growth.[1][3][4]
-
Concentration: Reduce the solvent volume through slow evaporation or by carefully heating the solution to increase the concentration.[1]
-
Cooling: Lower the temperature of the solution, for instance, in an ice bath, to decrease the solubility of the compound.[1]
-
Increase Evaporation: If using the slow evaporation method, increase the rate of evaporation by using a container with a larger surface area or by increasing the number or size of the holes in the covering.[5]
Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1][3][6] This can happen if the melting point of this compound is lower than the solution's temperature or if there are significant impurities.[1][3] To resolve this:
-
Add a small amount of additional solvent.[1]
-
Allow the solution to cool more slowly to encourage crystal formation over oiling.[1][6]
-
Consider using a solvent with a lower boiling point.[1]
Q3: The crystals I've obtained are very small, needle-like, or clumped together. How can I improve the crystal quality?
Poor crystal quality is often a result of a high nucleation rate or the presence of impurities.[1] To obtain larger, more well-defined crystals:
-
Decrease Supersaturation: Use a larger volume of solvent or slow down the cooling or evaporation rate.[1]
-
Ensure Purity: The purity of the starting material is crucial; a minimum purity of 80-90% is recommended.[7] Impurities can inhibit crystal growth or cause defects in the crystal lattice.[8][9]
-
Solvent Selection: Experiment with different solvents or a mixture of solvents.[1] The choice of solvent is a critical factor in successful crystallization.[1]
Q4: My crystallization yield is very low. How can I improve it?
A low yield can be due to several factors:
-
Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[1][3] If the mother liquor is still available, you can try to concentrate it to recover more of the compound.[1]
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for complete crystallization.[1]
-
Premature Filtration: Filtering the crystals before crystallization is complete will lead to a lower yield.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for the successful crystallization of this compound?
The choice of solvent is arguably the most critical factor.[1] An ideal solvent will dissolve the compound when hot but have low solubility when cold.[1] The solvent should also be non-reactive with the compound, have a relatively low boiling point for easy removal, and be safe to handle.[1]
Q2: What is polymorphism and how can it affect my crystallization of this compound?
Polymorphism is the ability of a solid compound to exist in more than one crystalline form.[10][11] These different forms, called polymorphs, have the same chemical composition but different arrangements of the molecules in the crystal lattice.[10][11] This can lead to different physical properties such as solubility, melting point, and stability.[10][11][12] The formation of a specific polymorph can be influenced by crystallization conditions such as the solvent, temperature, and cooling rate.[10] It is important to control these conditions to ensure the desired and most stable polymorph is consistently produced.[10]
Q3: How do impurities affect the crystallization process?
Impurities can have a significant impact on crystal growth. They can inhibit the growth of crystals, affect the crystal shape, and reduce the overall quality of the crystals by being incorporated into the crystal lattice.[8][9] It is recommended to use starting material with a purity of at least 80-90% for crystallization.[7]
Quantitative Data Summary
The following tables provide hypothetical solubility and crystallization outcome data for this compound to illustrate the effect of different solvents and conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) |
| Ethanol | 5 | 50 |
| Acetone | 8 | 45 |
| Ethyl Acetate | 3 | 35 |
| Toluene | 1 | 20 |
| Water | 0.5 | 5 |
Table 2: Comparison of Crystallization Methods and Outcomes
| Method | Solvent | Cooling/Evaporation Rate | Crystal Size | Yield (%) | Purity (%) |
| Slow Cooling | Ethanol | 2°C/hour | 1-2 mm | 85 | 99.5 |
| Fast Cooling | Ethanol | 20°C/hour | < 0.5 mm | 90 | 98.0 |
| Slow Evaporation | Acetone | ~0.1 mL/day | 2-3 mm | 75 | 99.8 |
| Vapor Diffusion | Ethyl Acetate/Hexane | N/A | 1-3 mm | 80 | 99.7 |
Detailed Experimental Protocols
Protocol 1: Solvent Screening
-
Place a small amount (5-10 mg) of this compound into several test tubes.[1]
-
Add 0.5 mL of a different solvent to each test tube.[1]
-
Observe the solubility at room temperature.
-
If the compound does not dissolve, gently heat the test tube and observe.[1]
-
The ideal solvent will dissolve the compound when hot but not at room temperature.[1]
Protocol 2: Slow Evaporation Crystallization
-
Dissolve the this compound in a suitable solvent to create a nearly saturated solution.[1]
-
Filter the solution to remove any insoluble impurities.[1]
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.[1]
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.[1]
Protocol 3: Vapor Diffusion Crystallization
-
Dissolve the this compound in a "good" solvent in which it is highly soluble, and place this solution in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).[1]
-
Add a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the good solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[1]
-
The vapor from the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[1]
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ethz.ch [ethz.ch]
- 5. Slow Evaporation Method [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. unifr.ch [unifr.ch]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 12. mdpi.com [mdpi.com]
Addressing metabolic instability of Oxazolo[4,5-c]pyridin-2-amine analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of oxazolo[4,5-c]pyridin-2-amine analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways responsible for the instability of this compound analogs?
A1: The primary metabolic pathways for nitrogen-containing heterocyclic compounds like this compound analogs typically involve Phase I oxidation reactions. Key enzymes implicated are Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[1][2][3] Common metabolic transformations include N-oxidation, N-demethylation (if N-alkyl groups are present), and hydroxylation of the aromatic rings.[4][5] The electron-deficient carbons adjacent to nitrogen atoms are often susceptible to nucleophilic attack by enzymes like AO.[2][6]
Q2: My compound shows high stability in microsomal assays but has high clearance in vivo. What could be the reason?
A2: This discrepancy often points to the involvement of metabolic enzymes not highly expressed or active in liver microsomes. A primary candidate is Aldehyde Oxidase (AO), a cytosolic enzyme that is not typically active in standard NADPH-supplemented microsomal assays.[2] To investigate this, it is recommended to use liver S9 fractions, which contain both microsomal and cytosolic enzymes, or to conduct assays with cryopreserved hepatocytes, which provide a more complete metabolic picture, including Phase I and Phase II enzymes.[2][7][8]
Q3: What is "metabolic switching," and how is it relevant to this compound class?
A3: Metabolic switching occurs when medicinal chemistry efforts to block one metabolic "soft spot" inadvertently lead to metabolism shifting to another site or pathway. For example, modifying a CYP-liable site might increase the compound's susceptibility to Aldehyde Oxidase (AO) mediated metabolism.[2] This highlights the importance of comprehensive metabolite identification studies throughout the lead optimization process to understand how structural changes affect the overall metabolic profile.
Q4: What are some general medicinal chemistry strategies to improve the metabolic stability of these analogs?
A4: Several strategies can be employed to mitigate metabolic instability:
-
Blocking Sites of Metabolism: Introducing substituents, such as fluorine or a methyl group, at metabolically labile positions can sterically hinder enzyme access or alter the electronic properties of the site.[3]
-
Bioisosteric Replacement: Replacing a metabolically unstable moiety with a bioisostere can improve stability while retaining biological activity. For example, replacing an unsubstituted phenyl ring with a pyridine or pyrimidine can decrease susceptibility to oxidative metabolism.[9][10]
-
Scaffold Hopping: Modifying the core heterocyclic scaffold itself, for instance by rearranging or increasing the number of heteroatoms, can alter the electronic structure to make it more resistant to oxidation.[9][11]
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolic hotspots can slow the rate of metabolism due to the kinetic isotope effect, where the C-D bond is stronger and harder to break than a C-H bond.
Troubleshooting Guides
Problem 1: Compound shows rapid degradation in the microsomal stability assay (<5 min half-life).
This issue suggests high intrinsic clearance, but it's crucial to rule out non-enzymatic degradation and other artifacts.
| Step | Action | Rationale & Interpretation |
| 1 | Run a "-NADPH" Control: Perform the incubation without the NADPH regenerating system.[12][13] | If degradation persists: The compound is likely chemically unstable in the assay buffer (pH, temperature) or is being metabolized by an NADPH-independent enzyme. Proceed to Step 2. If degradation is significantly reduced: The metabolism is NADPH-dependent, likely mediated by CYPs. Proceed to Step 3. |
| 2 | Assess Chemical Stability: Incubate the compound in the assay buffer alone, without any microsomes.[14] | If the compound is unstable: The buffer conditions are causing degradation. Consider if the assay pH (typically 7.4) is appropriate for the compound. If the compound is stable: The degradation is enzymatic but not NADPH-dependent. |
| 3 | Titrate Microsomal Protein: Reduce the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.1 mg/mL).[14] | A lower enzyme concentration will slow the reaction, potentially bringing the degradation rate into a quantifiable range. This helps confirm that the assay is within the linear range for enzyme kinetics. |
| 4 | Reduce Incubation Time: Use shorter, more frequent time points (e.g., 0, 1, 2, 5, 10 minutes). | If the compound is a high-clearance compound, it may be completely consumed before the first standard time point. Shorter intervals are needed to accurately determine the degradation rate. |
Problem 2: High variability in metabolic stability results between experiments.
Inconsistent results can undermine confidence in structure-activity relationships.
| Step | Action | Rationale & Interpretation |
| 1 | Check Reagent Preparation: Ensure all reagents, especially the NADPH regenerating system, are freshly prepared and stored correctly. | NADPH is unstable and its degradation can lead to variable enzyme activity. Always use fresh solutions for each experiment.[14] |
| 2 | Assess Nonspecific Binding: Compare the peak area of the compound at T=0 with a standard prepared in the same final solvent composition.[12] | Low recovery at T=0 suggests the compound is binding to the plasticware (e.g., plates, tips). This leads to an overestimation of clearance. Consider using low-binding plates or adding a small amount of surfactant (e.g., 0.01% Triton X-100) to the buffer.[12] |
| 3 | Verify Compound Purity & Solubility: Confirm the purity of the test compound. Ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation in the aqueous buffer. | Impurities can interfere with analysis. Compound precipitation will lead to an artificially high and variable rate of disappearance from the solution. |
| 4 | Standardize Procedures: Ensure consistent pre-incubation times, shaking speeds, and quenching procedures. | Small variations in experimental conditions, especially temperature and mixing, can significantly impact enzyme kinetics and lead to variability. |
Quantitative Data Summary
The following table summarizes metabolic stability data for two related oxazolo[4,5-c]quinoline analogs, KB-1517 and KB-1518, in human and mouse liver S9 fractions. This data can serve as a reference for expected stability profiles within this chemical class.
| Compound | Species | System | t1/2 (min) | % Remaining at 60 min |
| KB-1517 | Human | Liver S9 | 185.3 | 81.9 ± 0.7% |
| Mouse | Liver S9 | 183.4 | 67.2 ± 1.0% | |
| KB-1518 | Human | Liver S9 | 112.6 | 74.2 ± 2.5% |
| Mouse | Liver S9 | 74.5 | 57.2 ± 1.3% | |
| Data extracted from studies on related oxazolo[4,5-c]quinoline analogs.[5] |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
This protocol assesses Phase I metabolic stability by measuring the disappearance of a parent compound over time when incubated with liver microsomes.
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO. Prepare a 100 µM working solution in acetonitrile.
-
Liver Microsomes: Prepare a 20 mg/mL stock. Dilute in phosphate buffer to achieve a final assay concentration of 0.5 mg/mL.
-
NADPH Regenerating System: Prepare a solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[15]
-
Stop Solution: Ice-cold acetonitrile containing a suitable internal standard (for analytical quantification).
-
-
Assay Procedure:
-
Add 1 µL of the 100 µM test compound working solution to the wells of a 96-well plate.
-
Add liver microsomes diluted in buffer to each well. Pre-incubate the plate at 37°C for 10 minutes with shaking.[14]
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 3 volumes of the ice-cold stop solution. The T=0 sample is prepared by adding the stop solution before the NADPH system.[14]
-
Seal the plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to precipitate the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percent remaining versus time. The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.[16]
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.[16]
-
Protocol 2: Hepatocyte Stability Assay
This protocol provides a broader assessment of metabolic stability, incorporating both Phase I and Phase II metabolism as well as cellular uptake.
-
Reagent Preparation:
-
Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Dilute to a working concentration of 0.5 x 106 viable cells/mL in pre-warmed incubation medium.[17]
-
Test Compound: Prepare a 1 µM working solution of the test compound in the incubation medium.[17]
-
Stop Solution: Ice-cold acetonitrile with an internal standard.
-
-
Assay Procedure:
-
Dispense the hepatocyte suspension into the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C in a humidified incubator (5% CO2) for 15-30 minutes.
-
Initiate the reaction by adding the test compound working solution to the wells.
-
Incubate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction by adding them to the stop solution.[8][18]
-
Process the samples as described in the microsomal stability assay (vortex, centrifuge).
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Data analysis is performed similarly to the microsomal assay to determine t1/2 and CLint (expressed as µL/min/106 cells).[17]
-
Protocol 3: Metabolite Identification
This workflow outlines the general steps for identifying the metabolites of an this compound analog.
-
Incubation:
-
Perform a larger-scale incubation using either liver S9 fractions or hepatocytes to generate sufficient quantities of metabolites. Use a higher concentration of the test compound (e.g., 10 µM). Incubate for a fixed, longer time point (e.g., 60 or 120 minutes).[5]
-
-
Sample Preparation:
-
Terminate the reaction with a stop solution. After centrifugation, the supernatant can be concentrated under a stream of nitrogen to enrich the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[19]
-
The analysis typically involves multiple scan modes:
-
Full Scan (MS1): To detect all ions in a given mass range.
-
Product Ion Scan (MS2): To fragment the parent drug ion and establish its characteristic fragmentation pattern.
-
Data-Dependent Acquisition (DDA): The instrument automatically performs MS2 scans on the most abundant ions detected in the MS1 scan. This helps in identifying unexpected metabolites.[20]
-
-
-
Data Processing:
-
Use specialized software to mine the data.[20] This involves searching for predicted metabolites (e.g., +16 Da for oxidation, -14 Da for demethylation) and comparing the fragmentation patterns of potential metabolites to that of the parent drug.[5][21] The presence of shared fragment ions provides strong evidence for a metabolite's structure.
-
Visualizations: Workflows and Pathways
Caption: Potential metabolic pathways for this compound analogs.
Caption: General experimental workflow for a microsomal stability assay.
Caption: Decision tree for troubleshooting high compound degradation.
References
- 1. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 2. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. protocols.io [protocols.io]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. ijpras.com [ijpras.com]
- 20. youtube.com [youtube.com]
- 21. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of Oxazolo[4,5-c]pyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Oxazolo[4,5-c]pyridin-2-amine.
Troubleshooting Guide
Issue 1: Low Yield in the Synthesis of 4-amino-3-hydroxypyridine (Intermediate 1)
-
Question: We are experiencing significantly lower than expected yields during the synthesis of 4-amino-3-hydroxypyridine from 4-aminopyridine. What are the potential causes and solutions?
-
Answer: Low yields in this multi-step synthesis can arise from several factors. A common route involves the nitration of a protected 4-aminopyridine derivative, followed by reduction of the nitro group and deprotection. Inefficient diazotization of 4-aminopyridine followed by hydrolysis is another route.[1] Key areas to investigate include:
-
Incomplete Diazotization: Ensure the temperature is maintained between 0-10°C during the addition of the diazotizing agent (e.g., butyl nitrite) to prevent decomposition of the diazonium salt.[1]
-
Side Reactions during Hydrolysis: The hydrolysis of the diazonium salt is temperature-sensitive. A controlled temperature increase is crucial to prevent the formation of undesired by-products.
-
Purification Losses: 4-amino-3-hydroxypyridine is a polar compound, which can lead to losses during extraction and purification. Consider using specialized chromatography techniques for polar amines, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a high pH mobile phase.[2]
-
Issue 2: Impurity Formation during Cyclization to this compound
-
Question: We are observing significant impurity peaks in our crude this compound after the cyclization of 4-amino-3-hydroxypyridine with cyanogen bromide. How can we minimize these impurities?
-
Answer: Impurity formation during the cyclization step is a common challenge. Potential sources of impurities and mitigation strategies include:
-
Dimerization or Polymerization: The starting material, 4-amino-3-hydroxypyridine, can self-react under certain conditions. Ensure slow, controlled addition of cyanogen bromide to the reaction mixture. Maintaining a lower reaction temperature initially can also help minimize side reactions.
-
Incomplete Cyclization: Monitor the reaction progress closely using techniques like TLC or LC-MS to ensure complete conversion. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary.
-
Hydrolysis of Cyanogen Bromide: Cyanogen bromide is sensitive to moisture. Use anhydrous solvents and maintain a dry atmosphere (e.g., under nitrogen or argon) throughout the reaction.
-
Issue 3: Difficulties in Purifying the Final Product
-
Question: The purification of this compound is proving to be a bottleneck in our scale-up process. Standard silica gel chromatography is giving poor separation and low recovery. What are our options?
-
Answer: this compound is a polar heterocyclic amine, which makes purification by traditional normal-phase chromatography challenging due to strong interactions with the acidic silica gel.[1] Consider the following alternative purification strategies:
-
Acid-Base Extraction: As an amine, the product can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can provide a purer product.[2]
-
Specialized Chromatography:
-
Amine-functionalized silica: This stationary phase minimizes the strong acid-base interactions, leading to better peak shapes and improved separation.[1]
-
Reversed-Phase Chromatography (at high pH): By using a mobile phase with a pH above the pKa of the amine, the compound becomes less polar and can be effectively purified on a C18 column.[2]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of polar and basic compounds.[2]
-
-
Crystallization: If a suitable solvent system can be identified, crystallization can be a highly effective and scalable purification method.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route for the large-scale preparation of this compound?
-
A1: A frequently employed synthetic pathway involves a multi-step process starting from 4-aminopyridine. This is typically converted to the key intermediate, 4-amino-3-hydroxypyridine. The final step is the cyclization of this intermediate with a suitable reagent, such as cyanogen bromide, to form the oxazole ring.
-
-
Q2: What are the critical safety precautions to consider during the synthesis?
-
A2: Cyanogen bromide, a common reagent for the cyclization step, is highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. Additionally, many of the solvents and reagents used are flammable and may be corrosive. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
-
-
Q3: Are there alternative, potentially safer, reagents for the oxazole ring formation?
-
A3: Yes, while cyanogen bromide is effective, other reagents can be used for the formation of the 2-amino-oxazole ring. These include reactions with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, which is considered a less hazardous alternative to cyanogen bromide.[3]
-
-
Q4: How can we monitor the progress of the reactions effectively during scale-up?
-
A4: For large-scale reactions, at-line or in-line process analytical technology (PAT) can be invaluable. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and spectroscopic methods (e.g., FT-IR, Raman) can provide real-time information on reaction conversion, impurity formation, and product quality.
-
Data Presentation
Table 1: Summary of Key Reaction Parameters for a Plausible Synthetic Route
| Step | Reaction | Key Reagents | Typical Solvent(s) | Temperature (°C) | Typical Yield (%) |
| 1 | Synthesis of 4-amino-3-nitropyridine | 4-aminopyridine, Nitrating agent (e.g., HNO₃/H₂SO₄) | Sulfuric acid | 0 - 20 | 70 - 85 |
| 2 | Reduction of 4-amino-3-nitropyridine | 4-amino-3-nitropyridine, Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | Ethanol, HCl | 25 - 78 | 80 - 95 |
| 3 | Cyclization to this compound | 4-amino-3-hydroxypyridine, Cyanogen bromide | Methanol, Water | 25 - 65 | 60 - 80 |
Note: The yields are indicative and can vary based on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 4-amino-3-hydroxypyridine (Intermediate 1)
This protocol is a representative procedure and may require optimization for large-scale synthesis.
-
Nitration of 4-aminopyridine: To a stirred solution of 4-aminopyridine in concentrated sulfuric acid, cooled to 0°C, slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the 4-amino-3-nitropyridine. Filter the solid, wash with cold water, and dry under vacuum.
-
Reduction of the Nitro Group: Dissolve the 4-amino-3-nitropyridine in a suitable solvent such as ethanol or acidic water. Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst. Heat the reaction mixture as required to drive the reaction to completion.
-
Purification: After completion, cool the reaction mixture and neutralize with a base. The crude 4-amino-3-hydroxypyridine can be isolated by filtration or extraction. Further purification can be achieved by recrystallization or chromatography as described in the troubleshooting section.
Protocol 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve 4-amino-3-hydroxypyridine in a suitable solvent system, such as a mixture of methanol and water.
-
Cyclization: To the stirred solution, add a base (e.g., sodium bicarbonate) followed by the dropwise addition of a solution of cyanogen bromide in a suitable solvent (e.g., methanol) at room temperature.
-
Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purification: Filter the crude product, wash with water, and dry. For higher purity, employ one of the purification techniques outlined in the troubleshooting guide, such as recrystallization or specialized chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting purification challenges.
References
Navigating Inconsistencies in Oxazolo[4,5-c]pyridin-2-amine Bioactivity Data: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a centralized resource for addressing potential inconsistencies and troubleshooting experimental challenges related to the bioactivity of Oxazolo[4,5-c]pyridin-2-amine and its derivatives. Inconsistencies in bioactivity data can arise from a multitude of factors, from reagent quality to assay conditions. This guide offers a structured approach to identifying and resolving these issues to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for our this compound analog between different experimental runs. What could be the primary causes?
A1: Significant variation in IC50 values is a common challenge in drug discovery and can stem from several sources. Key areas to investigate include:
-
Reagent Stability and Handling: Ensure consistent storage and handling of the compound, enzymes, substrates, and buffers. Small molecules can degrade over time or with improper storage, and enzyme activity can vary between batches.[1]
-
Assay Conditions: Minor variations in incubation times, temperature, pH, and solvent concentrations (like DMSO) can significantly impact results.[2]
-
Cell-Based Assay Variables: For cellular assays, inconsistencies in cell passage number, cell density, and growth phase can lead to variable drug responses.[3]
-
Equipment Calibration: Regularly calibrate all equipment, including pipettes and plate readers, to ensure accuracy and precision.[1]
Q2: Our team has synthesized a series of this compound derivatives, but the observed structure-activity relationship (SAR) is not aligning with our predictions. Where should we begin troubleshooting?
A2: A disjointed SAR can be perplexing. Consider the following:
-
Compound Integrity: Verify the purity and identity of your synthesized compounds using methods like NMR and mass spectrometry. Impurities can lead to misleading activity.[4]
-
Assay Specificity: Ensure your assay is specific for the intended target. Off-target effects or compound interference with the assay technology (e.g., fluorescence quenching) can obscure the true SAR.[2]
-
Solubility Issues: Poor solubility of compounds can lead to artificially low potency values. Confirm that your compounds are fully dissolved at the tested concentrations.[4]
Q3: We are struggling to reproduce published bioactivity data for an this compound analog. What steps can we take to align our results?
A3: Reproducibility challenges are common in scientific research.[5][6] To address this:
-
Protocol Adherence: Meticulously follow the published experimental protocol. Pay close attention to details such as reagent concentrations, incubation times, and specific cell lines or enzyme isoforms used.
-
Reagent Sourcing: Use reagents from the same or equivalent suppliers as cited in the publication. Variations in reagent quality can significantly affect outcomes.[1]
-
Direct Communication: If possible, contact the authors of the original study to clarify any ambiguities in their methodology.
Troubleshooting Guide
Issue 1: Inconsistent Kinase Inhibition Data
This compound and its analogs are often investigated as kinase inhibitors. Inconsistencies in kinase inhibition assays are a frequent hurdle.
Table 1: Hypothetical Bioactivity Data for an this compound Analog (Compound X)
| Assay Type | Target Kinase | ATP Concentration (µM) | IC50 (nM) - Lab A | IC50 (nM) - Lab B |
| Biochemical | Kinase Y | 10 | 50 | 250 |
| Cellular | Kinase Y | Cellular ATP | 500 | 1000 |
Potential Causes and Solutions:
-
ATP Concentration: Since many kinase inhibitors are ATP-competitive, variations in the ATP concentration used in the assay will directly impact the measured IC50 value. It is recommended to use an ATP concentration at or near the Km value for the specific kinase to ensure data comparability.
-
Enzyme Purity and Activity: The purity and specific activity of the kinase preparation are critical. Contaminating kinases can lead to false activity detection, and activity can vary between batches. Always use a highly pure kinase preparation and qualify each new lot.
-
Assay Format: Biochemical and cellular assays measure different aspects of inhibitor activity. Biochemical assays measure direct target engagement, while cellular assays are influenced by factors like cell permeability, efflux pumps, and off-target effects. Differences between these formats are expected.
Issue 2: Poor Reproducibility in Cell-Based Assays
Potential Causes and Solutions:
-
Cell Line Authenticity and Health: Ensure cell lines are authenticated and free from contamination.[5][6] Use cells within a consistent passage number range to minimize phenotypic drift.
-
Edge Effects in Microtiter Plates: Non-uniform cell growth, often occurring at the edges of microtiter plates due to temperature gradients and evaporation, can be a significant source of variability.[3] Consider not using the outer wells or implementing measures to mitigate these effects.
-
Compound-Medium Interactions: The compound of interest may interact with components of the cell culture medium, affecting its stability and effective concentration.
Experimental Protocols
General Protocol for a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol provides a general workflow for a luminescence-based kinase assay that measures ATP consumption.[2]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase Solution: Dilute the kinase to a working concentration in 1X kinase buffer.
-
Substrate/ATP Solution: Prepare a solution of the substrate and ATP in 1X kinase buffer. The final ATP concentration should ideally be at the Km for the kinase.
-
Inhibitor Solutions: Prepare serial dilutions of the this compound derivative in DMSO. Then, create intermediate dilutions in the kinase buffer.
-
Detection Reagent: Prepare the ATP detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add a small volume of the inhibitor solution to the wells of a microtiter plate.
-
Add the kinase solution to all wells except the negative controls.
-
Initiate the reaction by adding the substrate/ATP solution to all wells.
-
Incubate the plate at a constant temperature for a defined period (e.g., 60 minutes).
-
Add the detection reagent to stop the reaction and measure the remaining ATP via luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing Workflows and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a typical kinase inhibitor screening workflow and a hypothetical signaling pathway that could be modulated by an this compound derivative.
Caption: A generalized workflow for screening kinase inhibitors.
Caption: A hypothetical signaling cascade targeted by an inhibitor.
References
- 1. kosheeka.com [kosheeka.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. biorxiv.org [biorxiv.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 6. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
Minimizing off-target effects of Oxazolo[4,5-c]pyridin-2-amine compounds
Welcome to the technical support center for Oxazolo[4,5-c]pyridin-2-amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound compounds?
A: Off-target effects are unintended interactions between a compound and cellular components other than its primary therapeutic target.[1] For kinase inhibitors like those based on the this compound scaffold, which often target the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common issue.[1][2] These unintended interactions can lead to unexpected experimental results, cellular toxicity, and a misinterpretation of the compound's biological role.[1]
Q2: My cells are showing a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the inhibition of the primary target of my this compound compound. What could be the cause?
A: This is a classic indication of a potential off-target effect.[1] The observed phenotype may be a consequence of inhibiting one or more unintended kinases or other proteins.[1] It is crucial to validate that the phenotype is a direct result of on-target inhibition.
Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition?
A: There are several established methods to validate on-target effects:
-
Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.[1][3]
-
Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1][3]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the primary target. If this mimics the phenotype of the inhibitor, it strengthens the evidence for an on-target effect.[3][4]
Q4: At what concentration should I use my this compound compound to minimize off-target effects?
A: Use the lowest concentration of the inhibitor that still produces the desired on-target effect.[1][4] A full dose-response curve is essential to identify the optimal concentration range. Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets. For cell-based assays, a potent inhibitor should ideally have an IC50 value of less than 1 µM.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cellular toxicity at low concentrations. | The compound is affecting an off-target protein essential for cell survival. | 1. Lower Concentration: Perform a dose-response experiment to find the minimal effective concentration for on-target activity. 2. Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target liabilities.[1] 3. Consult Literature: Review published data for known off-targets of structurally similar compounds.[4] |
| Inconsistent results in cell viability or proliferation assays. | 1. Variability in experimental conditions. 2. Off-target toxicity. 3. Cell line-specific effects. | 1. Standardize Protocols: Ensure consistent cell density, passage number, and treatment duration.[1] 2. Perform Kinome Screening: Identify potential off-target kinases involved in cell survival pathways.[3] 3. Test on a Panel of Cell Lines: Use cell lines with varying expression levels of the target and potential off-target kinases.[3] |
| Observed phenotype does not match known on-target function. | The phenotype is driven by one or more off-targets. | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[1] 2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[1] 3. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition in the cell and identify affected off-target pathways.[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol describes a general method for in vitro kinase profiling to determine the selectivity of an this compound compound.
Materials:
-
Purified recombinant kinases (a large panel, e.g., >400 kinases).
-
Specific peptide or protein substrates for each kinase.
-
This compound compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the this compound compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[5]
-
In the wells of a microplate, add the kinase reaction buffer, the specific substrate, and the diluted compound.
-
Add the corresponding purified kinase to each well.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol verifies that the this compound compound binds to its intended target within a cellular environment.[1]
Materials:
-
Cultured cells expressing the target of interest.
-
This compound compound.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Thermocycler.
-
Western blot or other protein quantification equipment.
Procedure:
-
Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the this compound compound or a vehicle control for 1-2 hours at 37°C.[1]
-
Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.[1]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[1]
-
Protein Quantification: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble, stabilized proteins.[1]
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method.[1]
-
Interpretation: A successful inhibitor will bind to and stabilize its target protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.[1]
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Workflow for assessing kinase inhibitor selectivity.
Caption: Logical relationships in off-target effects.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Oxazolo[4,5-c]pyridine and Oxazolo[5,4-b]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two isomeric heterocyclic scaffolds: Oxazolo[4,5-c]pyridine and Oxazolo[5,4-b]pyridine. While direct comparative studies of the unsubstituted 2-amino derivatives are limited in publicly available literature, this document summarizes the reported biological activities of various derivatives of each scaffold, offering insights into their potential as pharmacophores in drug discovery. The information is presented with a focus on quantitative data, experimental methodologies, and visualization of relevant biological pathways and workflows.
Introduction to Oxazolopyridine Isomers
Oxazolopyridines are bicyclic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines and other endogenous molecules. This similarity allows them to interact with a wide range of biological targets, including kinases, enzymes, and receptors. The specific arrangement of the oxazole and pyridine rings, as seen in the Oxazolo[4,5-c] and Oxazolo[5,4-b] isomers, plays a crucial role in determining their pharmacological profiles. This guide aims to delineate the distinct and overlapping biological activities reported for derivatives of these two scaffolds.
Comparative Biological Activities
The following sections and tables summarize the key biological activities reported for derivatives of Oxazolo[4,5-c]pyridine and Oxazolo[5,4-b]pyridine.
Anticancer and Cytotoxic Activity
Derivatives of both scaffolds have been investigated for their potential as anticancer agents. Notably, derivatives of a reduced form of Oxazolo[4,5-c]pyridine have shown potent inhibition of Heat Shock Protein 90 (Hsp90), a key target in oncology. Oxazolo[5,4-b]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Anticancer and Cytotoxic Activities of Oxazolo[4,5-c]pyridine and Oxazolo[5,4-b]pyridine Derivatives
| Scaffold Derivative | Target/Assay | Cell Line | IC50 / Activity | Reference |
| Oxazolo[4,5-c]pyridine Derivatives | ||||
| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivative | Hsp90 Inhibition | K562 (human myelogenous leukemia) | Potent cell growth inhibitory activity | [1] |
| Oxazolo[5,4-b]pyridine Derivatives | ||||
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Antiproliferative activity | MCF-7 (human breast adenocarcinoma) | 152.56 µg/mL | [2] |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Antiproliferative activity | MCF-7 (human breast adenocarcinoma) | 161.08 µg/mL | [2] |
Note: The Oxazolo[4,5-c]pyridine derivatives cited have a saturated pyridine ring (tetrahydropyridine).
Kinase Inhibitory Activity
Kinase inhibition is a prominent therapeutic strategy, particularly in oncology and inflammatory diseases. While specific data for Oxazolo[4,5-c]pyridin-2-amine is not detailed in the provided results, the scaffold has been noted for its potential to enhance Janus kinase 1 (JAK1) inhibition when replacing an oxazolo[5,4-d]pyrimidine moiety.[3] Derivatives of the related Oxazolo[4,5-b]pyridine scaffold have been synthesized and evaluated as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.
Table 2: Kinase Inhibitory Activity of Oxazolo[4,5-b]pyridine Derivatives
| Scaffold Derivative | Target Kinase | IC50 | Reference |
| Oxazolo[4,5-b]pyridine Derivatives | |||
| Piperazine-linked oxazolo[4,5-b]pyridine derivative 7d | GSK-3β | 0.34 µM | [4] |
| Piperazine-linked oxazolo[4,5-b]pyridine derivative 7e | GSK-3β | 0.39 µM | [4] |
| Piperazine-linked oxazolo[4,5-b]pyridine derivative 7g | GSK-3β | 0.47 µM | [4] |
| Piperazine-linked oxazolo[4,5-b]pyridine derivative 7c | GSK-3β | 0.53 µM | [4] |
Antimicrobial Activity
Several studies have explored the potential of Oxazolo[5,4-b]pyridine derivatives as antimicrobial agents. The data indicates activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity of Oxazolo[5,4-b]pyridine Derivatives
| Scaffold Derivative | Bacterial Strain | MIC | Reference |
| Oxazolo[5,4-b]pyridine Derivatives | |||
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa (ATCC 27853) | 125, 250, 500 µg | [2] |
| Escherichia coli (ATCC 25922) | 125, 250, 500 µg | [2] | |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Pseudomonas aeruginosa (ATCC 27853) | 125, 250, 500 µg | [2] |
| Escherichia coli (ATCC 25922) | 125, 250, 500 µg | [2] | |
| Oxazolo[4,5-b]pyridine Derivatives | |||
| 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine | Pseudomonas aeruginosa | 16 µg/mL | [5] |
| 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine | Pseudomonas aeruginosa | 16 µg/mL | [5] |
| 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine | Pseudomonas aeruginosa | 8 µg/mL | [5] |
Note: The table includes data for the closely related Oxazolo[4,5-b]pyridine scaffold for a broader comparative context.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methodologies used to assess the biological activities of these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Hsp90 Client Protein Activation Pathway and Inhibition.
Caption: General Workflow for Biological Activity Screening.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating the biological activity of oxazolopyridine derivatives.
Hsp90 Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the chaperone activity of Hsp90.
Principle: This assay often measures the Hsp90-dependent refolding of a denatured enzyme, such as lactate dehydrogenase (LDH). In the presence of an Hsp90 inhibitor, the refolding process is hindered, leading to reduced enzyme activity, which can be quantified.
Materials:
-
Purified Hsp90 protein
-
Lactate Dehydrogenase (LDH)
-
Assay buffer (e.g., HEPES buffer with KCl, MgCl2)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
LDH substrate and cofactor (e.g., pyruvate and NADH)
-
Microplate reader
Procedure:
-
Denaturation of LDH: Thermally denature LDH according to established protocols.
-
Reaction Setup: In a 96-well plate, add the assay buffer, Hsp90 protein, and the test compound at various concentrations.
-
Refolding Initiation: Add the denatured LDH and ATP to initiate the refolding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow for LDH refolding.
-
LDH Activity Measurement: Add the LDH substrate (pyruvate) and NADH to each well.
-
Data Acquisition: Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the LDH activity.
-
Data Analysis: Calculate the percentage of Hsp90 inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the inhibitory potency of a compound against a specific kinase.
Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition of the kinase by a test compound results in a decrease in substrate phosphorylation. Various detection methods can be used, including radiometric, fluorescence, and luminescence-based assays.
Materials:
-
Recombinant kinase (e.g., GSK-3β, JAK1)
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer
-
ATP
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., [γ-33P]ATP for radiometric assays, specific antibodies for ELISA-based assays, or commercial kits like ADP-Glo™)
-
Microplate reader compatible with the chosen detection method
Procedure:
-
Reaction Setup: In a suitable microplate, add the kinase assay buffer, the kinase, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., radioactivity, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This comparative guide highlights the diverse biological activities associated with Oxazolo[4,5-c]pyridine and Oxazolo[5,4-b]pyridine derivatives. While the available data suggests promising avenues for both scaffolds in areas such as oncology and infectious diseases, a direct, comprehensive comparison of their biological profiles is an area ripe for further investigation. The provided data and experimental protocols serve as a valuable resource for researchers interested in exploring the therapeutic potential of these intriguing heterocyclic systems. Future studies focusing on a systematic comparison of a library of derivatives of both scaffolds against a broad panel of biological targets would be instrumental in elucidating their structure-activity relationships and identifying the most promising candidates for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling, density functional theory, ADME prediction and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Oxazolo[4,5-c]pyridin-2-amine and Benzoxazole Inhibitors for Drug Discovery
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities and mechanisms of action of two prominent heterocyclic scaffolds: Oxazolo[4,5-c]pyridines and Benzoxazoles. This analysis is supported by experimental data on their inhibitory performance against key therapeutic targets.
The development of small molecule inhibitors targeting critical cellular pathways is a cornerstone of modern drug discovery. Among the vast number of heterocyclic compounds, benzoxazoles and oxazolopyridines have emerged as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Benzoxazoles, in particular, are found in numerous FDA-approved drugs and clinical candidates. This guide focuses on a comparative analysis of benzoxazole inhibitors and the less-explored, yet promising, Oxazolo[4,5-c]pyridin-2-amine derivatives, providing a data-driven overview for medicinal chemists and pharmacologists.
Comparative Biological Activity
Both benzoxazole and oxazolopyridine scaffolds have been incorporated into molecules targeting a variety of enzymes and signaling pathways. The primary therapeutic areas of investigation for both classes include oncology and inflammatory diseases. While benzoxazoles are extensively studied as kinase inhibitors, recent findings have highlighted the potential of oxazolopyridines against other targets like topoisomerases.
A direct comparison of inhibitory activity from a 2021 study in Bioorganic Chemistry revealed that a 2-(4-butylphenyl)oxazolo[4,5-b]pyridine derivative and a 5-nitro-2-(4-butylphenyl)benzoxazole derivative both inhibited human topoisomerase IIα (hTopo IIα) with an identical IC50 value of 2 µM, demonstrating comparable potency in this specific assay.
Inhibitory Performance Data
The following tables summarize the inhibitory activities of various derivatives from both compound classes against different biological targets.
Table 1: Inhibitory Activity of Oxazolopyridine Derivatives
| Compound Class | Specific Derivative | Target | IC50 Value | Reference |
| Oxazolo[4,5-b]pyridine | 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | hTopo IIα | 2 µM | |
| Oxazolo[5,4-d]pyrimidine | 3-{[2-(3-aminophenyl)oxazolo[5,4-d]pyrimidin-7-yl]amino}phenol | VEGFR-2 | 0.3 µM | |
| Oxazolo[5,4-d]pyrimidine | N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea | Aurora A Kinase | 1-50 nM | |
| Oxazolo[4,5-b]anilide | 3-(oxazolo[4,5-b]pyridin-2-yl)anilide derivative 5 | Trypanosoma brucei rhodesiense | 91 nM |
Table 2: Inhibitory Activity of Benzoxazole Derivatives
| Compound Class | Specific Derivative | Target | IC50 Value | Reference |
| Benzoxazole | 5-nitro-2-(4-butylphenyl)benzoxazole | hTopo IIα | 2 µM | |
| Benzoxazole | Compound 12l | VEGFR-2 | 97.38 nM | |
| Benzoxazole | Compound 1 | VEGFR-2 | 0.268 µM | |
| Benzoxazole | Compound 11a (ethanone linker) | VEGFR-2 | 0.082 µM | |
| Benzoxazole | Compound 11a (ethanone linker) | c-Met | 0.280 µM | |
| Benzoxazole | Compound B3 | PD-1/PD-L1 Inhibition | High Activity* |
Specific IC50 not provided, but described as having high inhibitory activity.
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of these inhibitors are achieved by modulating key signaling pathways involved in cell proliferation, survival, and immune response.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical receptor tyrosine kinase that promotes angiogenesis, a process essential for tumor growth. Several benzoxazole and oxazolopyrimidine derivatives have been designed to inhibit this pathway by blocking the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.
Topoisomerase IIα Inhibition
Human topoisomerase IIα (Topo IIα) is a nuclear enzyme that plays a crucial role in managing DNA topology during replication and transcription. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Both oxazolopyridine and benzoxazole derivatives have been shown to act as catalytic inhibitors of Topo IIα, preventing the enzyme from re-ligating double-strand breaks.
PD-1/PD-L1 Immune Checkpoint Pathway
The interaction between Programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells acts as an immune checkpoint, suppressing the anti-tumor immune response. Small molecule inhibitors, including benzoxazole derivatives, have been developed to block this interaction, thereby restoring T-cell activity against cancer cells.
Experimental Protocols
Standardized assays are crucial for evaluating and comparing the efficacy of novel inhibitors. Below are detailed methodologies for two key experiments commonly cited in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for quantifying the inhibitory effect of a compound on the activity of a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (Oxazolopyridine or Benzoxazole derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a pre-mixed substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity after treatment with test compounds.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
96-well tissue culture plates
-
Microplate reader (absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
Conclusion
Both Oxazolo[4,5-c]pyridine and Benzoxazole scaffolds serve as versatile platforms for the design of potent enzyme and protein inhibitors. Benzoxazoles are well-established, particularly as kinase inhibitors targeting pathways like VEGFR-2, with a substantial body of research supporting their development. The Oxazolopyridine core, while less explored, shows significant promise, demonstrating comparable potency in specific contexts such as Topoisomerase IIα inhibition. The choice between these scaffolds will depend on the specific target, desired selectivity profile, and the potential for chemical diversification to optimize potency and pharmacokinetic properties. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to leverage these powerful heterocyclic structures in their drug discovery programs.
Comprehensive Analysis of Oxazolo[4,5-c]pyridin-2-amine Analogs and Related Scaffolds Reveals Limited Direct Research and Rich Comparative Data from Isomers
A thorough review of scientific literature and patent databases indicates a notable absence of dedicated structure-activity relationship (SAR) studies for oxazolo[4,5-c]pyridin-2-amine analogs. Research has predominantly focused on the isomeric scaffolds, oxazolo[4,5-b]pyridines and oxazolo[5,4-d]pyrimidines, which have been extensively investigated as kinase inhibitors for anticancer and anti-inflammatory applications. While direct experimental data on the target compounds is scarce, a comparative analysis of these closely related structures provides valuable insights into the potential pharmacological profile of the oxazolo[4,5-c]pyridine core.
One study briefly mentioned that replacing an oxazolo[5,4-d]pyrimidine moiety with an oxazolo[4,5-c]pyridine scaffold enhanced Janus kinase 1 (JAK1) inhibitory activity, suggesting its potential as a pharmacophore.[1] However, detailed SAR data for a series of this compound analogs is not publicly available.
In contrast, extensive research on related isomers offers a wealth of comparative data. This guide, therefore, presents a detailed comparison of the SAR of oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine analogs to provide a foundational understanding for researchers interested in the oxazolo[4,5-c]pyridine scaffold.
Comparative SAR of Oxazolo[4,5-b]pyridine Analogs as GSK-3β Inhibitors
A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in pro-inflammatory pathways.[2] The study highlights the importance of substitutions on the piperazine and amide moieties for inhibitory activity.
| Compound ID | R Group (Amide) | IC50 (µM) for GSK-3β | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) |
| 7d | 4-Chlorophenyl | 0.34 | 65.91% at 5h |
| 7e | 4-Fluorophenyl | 0.39 | Not Reported |
| 7g | 2,4-Dichlorophenyl | 0.47 | Not Reported |
| 7c | Phenyl | 0.53 | Not Reported |
| Indomethacin | - | - | 79.54% at 5h |
Key SAR Observations for Oxazolo[4,5-b]pyridine Analogs:
-
Amide Substituent: Electron-withdrawing groups on the phenyl ring of the amide moiety, such as chloro and fluoro groups, were found to enhance GSK-3β inhibitory activity. The 4-chlorophenyl derivative (7d) exhibited the highest potency.[2]
-
Piperazine Linker: The piperazine linker appears to be a crucial element for positioning the amide substituent within the active site of the kinase.
Comparative SAR of Oxazolo[5,4-d]pyrimidine Analogs as Anticancer Agents
Oxazolo[5,4-d]pyrimidines have been extensively studied as inhibitors of various protein kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3]
| Compound ID | R2 Substituent | R5 Substituent | R7 Substituent | Target Kinase | IC50 (µM) |
| 5 | 4-Methoxyphenyl | Methyl | 4-Methylphenylamino | VEGFR2 | 0.33 |
| 3g | 5-Amino-3-methylisoxazol-4-yl | H | 3-(N,N-dimethylamino)propylamino | VEGFR2 (in silico) | CC50 (HT29 cells) = 58.4 µM |
| Sunitinib | - | - | - | VEGFR2 | 8.4 µM (HepG2) |
Key SAR Observations for Oxazolo[5,4-d]pyrimidine Analogs:
-
Substituents at C2, C5, and C7: The biological activity of the oxazolo[5,4-d]pyrimidine scaffold is highly dependent on the nature of substituents at the 2, 5, and 7 positions.[1][3]
-
C2 Position: Aromatic or heteroaromatic substituents at the C2 position are common, with modifications influencing kinase selectivity and potency.[1]
-
C7 Position: Amino substituents at the C7 position, often with aliphatic chains, play a significant role in modulating the cytotoxic activity against cancer cell lines. For instance, a 3-(N,N-dimethylamino)propylamino group at C7 led to potent activity against the HT29 colon cancer cell line.[3][4]
Experimental Protocols
In Vitro GSK-3β Inhibition Assay[2]
The in vitro GSK-3β inhibitory activity of the oxazolo[4,5-b]pyridine analogs was determined using a kinase assay. The assay measures the phosphorylation of a substrate by GSK-3β in the presence of the test compounds. The IC50 values were calculated from the dose-response curves.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)[2]
The anti-inflammatory activity was evaluated in a rat model of carrageenan-induced paw edema. The compounds were administered intraperitoneally, and the paw volume was measured at different time points after carrageenan injection. The percentage inhibition of edema was calculated by comparing the paw volume in treated animals with that in the control group.
Cell Viability Assay (MTT Assay)[3][4]
The cytotoxic effects of the oxazolo[5,4-d]pyrimidine derivatives on various cancer cell lines were assessed using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CC50 (half-maximal cytotoxic concentration) values were determined from the dose-response curves.
Visualizations
General Synthetic Scheme for Oxazolo[4,5-b]pyridine Analogs
Caption: Synthetic workflow for oxazolo[4,5-b]pyridine analogs.
Kinase Inhibition Signaling Pathway
Caption: Mechanism of action via kinase inhibition.
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: Workflow for in vivo anti-inflammatory studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape: A Comparative Guide to Oxazolo[4,5-c]pyridin-2-amine Derivatives for Anticancer Activity
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and favorable safety profiles is a paramount challenge. Oxazolo[4,5-c]pyridin-2-amine derivatives have emerged as a promising class of compounds, though comprehensive in vivo validation remains a critical next step in their development. Due to a notable scarcity of published in vivo studies specifically on this compound derivatives, this guide will provide a comparative framework by examining the in vivo anticancer activity of closely related and more extensively studied oxazolopyridine and oxazolopyrimidine isomers. This analysis will be juxtaposed with the well-documented in vivo performance of established anticancer agents, offering a valuable resource for contextualizing future preclinical studies.
This guide will delve into the available data on analogous compounds, presenting a clear comparison of their performance in preclinical models. Detailed experimental protocols for key in vivo assays are provided to facilitate the design of robust validation studies for novel derivatives. Furthermore, signaling pathway and experimental workflow diagrams are included to visually articulate the mechanisms of action and methodologies central to this area of research.
Comparative In Vivo Efficacy of Oxazolopyridine Derivatives and Standard-of-Care Anticancer Agents
To provide a benchmark for future in vivo studies of this compound derivatives, this section summarizes the performance of established anticancer drugs in various xenograft models.
| Drug Class | Compound | Animal Model | Tumor Type | Dosing Regimen | Key Efficacy Endpoint & Result |
| EGFR Inhibitor | Erlotinib | Athymic Nude Mice | Non-Small Cell Lung Cancer (H460a) | 100 mg/kg | 71% Tumor Growth Inhibition[2] |
| EGFR Inhibitor | Erlotinib | Athymic Nude Mice | Non-Small Cell Lung Cancer (A549) | 100 mg/kg | 93% Tumor Growth Inhibition[2] |
| EGFR Inhibitor | Erlotinib | Nude Mice | Pancreatic Cancer (BxPC-3) | 100 mg/kg/day | 74.5% Tumor Growth Inhibition after 28 days[3] |
| EGFR Inhibitor | Gefitinib | Nude Mice | Cisplatin-Resistant NSCLC (H358R) | Not Specified | 52.7% ± 3.1% Tumor Growth Inhibition after 21 days[4][5] |
| EGFR Inhibitor | Osimertinib (AZD9291) | Xenograft Model | EGFR-mutant NSCLC (PC-9) | 2.5 mg/kg/day | Significant tumor regression after 14 days[6] |
| EGFR Inhibitor | Osimertinib (AZD9291) | Xenograft Model | EGFR-mutant NSCLC (H1975) | 2.5 mg/kg/day | Significant tumor regression after 14 days[6] |
| ALK/ROS1/MET Inhibitor | Crizotinib | Athymic Nude Mice | Non-Small Cell Lung Cancer (H3122) | Not Specified | 52% decrease in tumor volume compared to control[7] |
| ALK/ROS1/MET Inhibitor | Crizotinib | Ovarian Cancer Xenograft | Ovarian Cancer (OVCAR8) | 15 mg/kg (oral gavage) | Significant tumor regression in combination with Olaparib[8] |
Deciphering the Molecular Battleground: Signaling Pathways in Focus
The anticancer activity of oxazolopyrimidine derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.[9][10] Based on in vitro studies of related compounds, the JAK/STAT, VEGFR, and EGFR signaling pathways are putative targets for this compound derivatives.[9]
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 5. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis | MDPI [mdpi.com]
- 10. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinase Cross-Reactivity Profiling of the Oxazolopyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory profiles of various derivatives based on the oxazolopyridine heterocyclic scaffold. While specific cross-reactivity data for Oxazolo[4,5-c]pyridin-2-amine is not extensively available in the public domain, this document summarizes the known kinase activities of structurally related oxazolopyridine and imidazopyridine analogs. The data presented herein is intended to serve as a valuable resource for structure-activity relationship (SAR) studies and to guide the design of selective kinase inhibitors.
Introduction to the Oxazolopyridine Scaffold in Kinase Inhibition
The oxazolopyridine core is a "privileged" scaffold in medicinal chemistry, meaning it is a versatile framework for designing ligands that can interact with a variety of biological targets, including protein kinases. Different isomers of this scaffold, such as oxazolo[4,5-b]pyridine, oxazolo[5,4-d]pyrimidine, and the related imidazo[4,5-c]pyridin-2-one, have been shown to be potent inhibitors of several important kinase families. The selectivity profile of these compounds is highly dependent on the substitution patterns around the core scaffold. This guide will compare the kinase inhibition profiles of derivatives from these different series.
Kinase Inhibition Profile Comparison
The following tables summarize the in vitro kinase inhibitory activities of various oxazolopyridine and imidazopyridine derivatives against their primary kinase targets. For comparative purposes, data for well-established, alternative kinase inhibitors are also included.
Table 1: DNA-Dependent Protein Kinase (DNA-PK) Inhibitors
| Compound Class | Specific Compound | Primary Target | IC50 (nM) | Alternative Inhibitors | Target | IC50 (nM) |
| Imidazo[4,5-c]pyridin-2-one | Compound 78 | DNA-PK | Low nM[1][2][3] | NU7441 | DNA-PK | 14 |
| Imidazo[4,5-c]pyridin-2-one | SN39536 | DNA-PK | Low nM[4] | M3814 (Peposertib) | DNA-PK | 2.3 |
| Imidazo[4,5-c]pyridin-2-one | SN40905 | DNA-PK | Low nM[4] | AZD7648 | DNA-PK | 0.6 |
Table 2: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
| Compound Class | Specific Compound | Primary Target | IC50 (µM) | Alternative Inhibitors | Target | IC50 (nM) |
| Oxazolo[4,5-b]pyridine | Compound 7d | GSK-3β | 0.34[5] | CHIR-99021 | GSK-3β | 6.7 |
| Oxazolo[4,5-b]pyridine | Compound 7e | GSK-3β | 0.39[5] | Tideglusib | GSK-3β | 60 |
| Oxazolo[4,5-b]pyridine | Compound 7g | GSK-3β | 0.47[5] | LY2090314 | GSK-3β | 1.1 |
| Oxazolo[4,5-b]pyridine | Compound 7c | GSK-3β | 0.53[5] |
Table 3: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors
| Compound Class | Specific Compound | Primary Target | IC50 (µM) | Alternative Inhibitors | Target | IC50 (nM) |
| Oxazolo[5,4-d]pyrimidine | Compound 9n | VEGFR2 | 0.33[6] | Sorafenib | VEGFR2 | 90 |
| Oxazolo[5,4-d]pyrimidine | Compound 1 | VEGFR2 | 0.3[7] | Sunitinib | VEGFR2 | 80 |
| Oxazolo[5,4-d]pyrimidine | Compound 5 | VEGFR2 | 0.33[7] | Axitinib | VEGFR2 | 0.2 |
Table 4: Aurora A Kinase Inhibitors
| Compound Class | Specific Compound | Primary Target | IC50 (nM) | Alternative Inhibitors | Target | IC50 (nM) |
| Oxazolo[5,4-d]pyrimidine | Compound 17 | Aurora A | 1 - 50[7] | Alisertib (MLN8237) | Aurora A | 1.2 |
| MK-5108 | Aurora A | 0.064[8] | ||||
| Danusertib (PHA-739358) | Aurora A | 13[9] |
Experimental Protocols
Detailed methodologies for two common kinase activity assays are provided below. These assays are frequently used to determine the potency and selectivity of kinase inhibitors.
Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® assay is a homogeneous, luminescent assay that measures the amount of ATP remaining in solution following a kinase reaction.[10][11][12][13] The luminescent signal is inversely proportional to the amount of kinase activity.
Materials:
-
Kinase-Glo® Reagent (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
Test compounds (e.g., oxazolopyridine derivatives)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque multi-well plates (e.g., 96- or 384-well)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a multi-well plate, add the kinase, its substrate, and ATP to the kinase reaction buffer.
-
Add the test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add an equal volume of Kinase-Glo® Reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the ATP-binding site of a kinase.[14][15] Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Alexa Fluor® 647-labeled kinase tracer
-
Kinase of interest (with an appropriate tag, e.g., GST or His)
-
Test compounds
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Low-volume, black multi-well plates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a multi-well plate, add the kinase, the Eu-labeled antibody, and the Alexa Fluor® 647-labeled tracer to the kinase buffer.
-
Add the test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the emission ratio (acceptor/donor) for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate a generic experimental workflow for kinase inhibitor profiling and the signaling pathways for two of the kinase targets discussed in this guide.
References
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 11. ebiotrade.com [ebiotrade.com]
- 12. worldwide.promega.com [worldwide.promega.com]
- 13. Kinase-Glo® Luminescent Kinase Assays [promega.com.cn]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of Oxazolo[4,5-c]pyridin-2-amine Analogs and Established Topoisomerase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential of oxazolo[4,5-c]pyridin-2-amine, as represented by its structurally related analogs, against well-established topoisomerase II inhibitors. Due to a lack of direct experimental data on this compound as a topoisomerase II inhibitor in the public domain, this comparison utilizes data from a closely related and potent analog, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine . This guide aims to offer a valuable resource for researchers in the field of anticancer drug discovery by presenting available quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Introduction to Topoisomerase II Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during replication, transcription, and chromosome segregation. Topoisomerase II (Topo II) functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. This process is critical for cell division, and as such, Topo II has emerged as a key target for cancer chemotherapy.
Topo II inhibitors are broadly classified into two categories:
-
Topoisomerase II poisons: These agents stabilize the transient "cleavage complex," which is an intermediate in the enzyme's catalytic cycle where Topo II is covalently bound to the 5'-ends of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and subsequent activation of apoptotic pathways in cancer cells. Etoposide and doxorubicin are classic examples of Topo II poisons.
-
Topoisomerase II catalytic inhibitors: These compounds interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex. They can act by preventing ATP binding or hydrolysis, which is necessary for the enzyme's conformational changes and catalytic turnover.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the Oxazolo[4,5-b]pyridine analog and established Topo II inhibitors. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | Target | IC50 Value | Cell Line/Assay Conditions |
| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | hTopo IIα | 2 µM | In vitro DNA relaxation assay |
| Etoposide | Topoisomerase II | 59.2 µM | In vitro topoisomerase II inhibition |
| BGC-823 | 43.74 ± 5.13 μM | Cell viability assay | |
| HeLa | 209.90 ± 13.42 μM | Cell viability assay | |
| A549 | 139.54 ± 7.05 μM | Cell viability assay | |
| OsACL | 1 µM | Cell growth inhibition assay[1] | |
| Doxorubicin | Topoisomerase II | - | - |
| HTETOP | 0.52 µmol/L | Cytotoxicity/viability assay[2] | |
| Human Topoisomerase I | 0.8 µM | In vitro DNA relaxation assay[3] | |
| Mitoxantrone | Topoisomerase II | - | - |
| PKC | 8.5 μM | In vitro kinase assay[4][5] | |
| B-CLL cells | 0.7-1.4 µg/ml | MTT assay after 48h treatment[6] |
Mechanism of Action: Topoisomerase II Inhibition
The diagram below illustrates the general mechanism of action for topoisomerase II poisons. These inhibitors trap the enzyme in its cleavage complex with DNA, leading to the accumulation of double-strand breaks.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Doxorubicin inhibits human DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxazolo[4,5-c]pyridin-2-amine Derivatives and Standard-of-Care Drugs in Oncology
For Immediate Release
Wrocław, Poland – December 24, 2025 – In the ongoing quest for more effective and selective cancer therapeutics, a recent study on novel oxazolo[5,4-d]pyrimidine derivatives, a class of compounds structurally related to Oxazolo[4,5-c]pyridin-2-amines, has demonstrated promising preclinical efficacy against primary colon adenocarcinoma. This comparison guide provides a detailed analysis of the in vitro performance of these emerging compounds against established standard-of-care chemotherapeutic agents, cisplatin and 5-fluorouracil (5-FU), with a focus on their cytotoxic effects on the HT29 human colon cancer cell line.
The research, conducted by Sochacka-Ćwikła and colleagues, highlights a specific derivative, compound 3g, which exhibits cytotoxic activity comparable to cisplatin and significantly superior to 5-FU in head-to-head laboratory studies.[1] These findings underscore the potential of this heterocyclic scaffold in the development of new anticancer drugs.
Quantitative Comparison of Cytotoxic Efficacy
The in vitro cytotoxicity of the novel oxazolo[5,4-d]pyrimidine derivative 3g and the standard-of-care drugs, cisplatin and 5-fluorouracil, was evaluated against the HT29 human primary colon adenocarcinoma cell line. The half-maximal cytotoxic concentration (CC50), a measure of drug potency, was determined for each compound.
| Compound | Type | Target Cancer Cell Line | CC50 (µM) |
| Compound 3g | Oxazolo[5,4-d]pyrimidine Derivative | HT29 (Colon Adenocarcinoma) | 58.44 ± 8.75 |
| Cisplatin | Standard-of-Care | HT29 (Colon Adenocarcinoma) | 47.17 ± 7.43 |
| 5-Fluorouracil (5-FU) | Standard-of-Care | HT29 (Colon Adenocarcinoma) | 381.16 ± 25.51 |
Data sourced from Sochacka-Ćwikła et al., 2022.[1]
The data clearly indicates that compound 3g is significantly more potent than 5-fluorouracil, requiring a much lower concentration to achieve 50% cell death.[1] Its efficacy is on par with that of cisplatin, a cornerstone of many chemotherapy regimens.[1]
Proposed Mechanism of Action: VEGFR-2 Inhibition
While the precise mechanism of action for this series of oxazolo[5,4-d]pyrimidine derivatives is still under investigation, in silico molecular docking studies suggest a potential inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds may disrupt the tumor's blood supply, leading to cancer cell death.
References
Confirming Target Engagement of Oxazolo[4,5-c]pyridin-2-amine Derivatives in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oxazolopyridine scaffold is a promising starting point for the development of novel therapeutics, with derivatives showing activity against a range of biological targets, including kinases and other enzymes. This guide provides a comparative framework for confirming the cellular target engagement of a hypothetical active compound derived from Oxazolo[4,5-c]pyridin-2-amine, which we will refer to as "Oxa-Cpd-X". Based on the known targets of structurally related molecules, such as oxazolo[5,4-d]pyrimidines, we will hypothesize that Oxa-Cpd-X is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3]
This guide will compare two distinct but complementary cellular assays to confirm the engagement of Oxa-Cpd-X with its putative target, VEGFR-2: the Cellular Thermal Shift Assay (CETSA) for direct target binding and a Western Blot-based phospho-VEGFR-2 assay for functional target modulation. A known VEGFR-2 inhibitor, Sunitinib, will be used as a positive control, and a structurally similar but inactive analog, "Inactive-Cpd-Y," will serve as a negative control.
Cellular Target Engagement Assays: A Comparative Overview
Confirming that a compound interacts with its intended molecular target within a cellular context is a critical step in drug discovery.[4][5][6][7] This process, known as target engagement, validates the mechanism of action and provides confidence in the structure-activity relationship (SAR) studies.[4] Here, we compare a direct binding assay with a functional downstream assay.
| Assay | Principle | Endpoint | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Quantification of soluble protein after heat shock. | Label-free, confirms direct physical interaction with the endogenous target.[8] | Throughput can be limited, optimization of heat shock temperature is required. |
| Phospho-VEGFR-2 Western Blot | Measures the inhibition of ligand-induced autophosphorylation of the target kinase. | Quantification of phosphorylated VEGFR-2 levels relative to total VEGFR-2. | Confirms functional modulation of the target's enzymatic activity, well-established technique. | Indirect measure of binding, may be affected by off-target effects on upstream signaling. |
Experimental Data Comparison
The following tables summarize hypothetical quantitative data from the described assays.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | Melt Temperature (Tm) Shift (°C) | Interpretation |
| Vehicle (DMSO) | - | 0 | Baseline thermal stability |
| Oxa-Cpd-X | 1 | + 4.2 | Strong target engagement |
| 10 | + 6.8 | Dose-dependent target engagement | |
| Sunitinib (Control) | 1 | + 4.5 | Strong target engagement |
| 10 | + 7.1 | Dose-dependent target engagement | |
| Inactive-Cpd-Y | 1 | + 0.3 | No significant target engagement |
| 10 | + 0.5 | No significant target engagement |
Table 2: Phospho-VEGFR-2 Western Blot Data
| Compound | Concentration (µM) | % Inhibition of VEGF-induced p-VEGFR-2 | IC50 (µM) |
| Vehicle (DMSO) | - | 0 | - |
| Oxa-Cpd-X | 0.1 | 25 | 0.45 |
| 1 | 68 | ||
| 10 | 92 | ||
| Sunitinib (Control) | 0.1 | 30 | 0.38 |
| 1 | 75 | ||
| 10 | 95 | ||
| Inactive-Cpd-Y | 0.1 | 2 | > 50 |
| 1 | 5 | ||
| 10 | 8 |
Visualizing the Methodologies
The following diagrams illustrate the workflow of the CETSA experiment and the VEGFR-2 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target Engagement Assay Services [conceptlifesciences.com]
- 5. selvita.com [selvita.com]
- 6. Target Engagement Assays [discoverx.com]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs: A Guide for Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) properties of two novel Oxazolo[4,5-c]quinoline analogs, KB-1517 and KB-1518. These compounds have been identified as first-in-class small-molecule inhibitors of the Interleukin-33 (IL-33) signaling pathway, a critical mediator in immune-mediated diseases like asthma.[1][2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these lead compounds is essential for guiding their further optimization and development.
The data presented herein is derived from in vivo studies in male ICR mice and in vitro metabolic stability assays using human and mouse liver S9 fractions.[1][2][3]
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of KB-1517 and KB-1518 were characterized following single intravenous (IV) and oral (PO) administrations.[1][2][3] The key parameters revealed significant differences between the two analogs, which are summarized below.
Table 1: Comparative Pharmacokinetic Parameters of Oxazolo[4,5-c]quinoline Analogs in Mice
| Parameter | KB-1517 | KB-1518 |
| IV Dose | 5 mg/kg | 5 mg/kg |
| PO Dose | 10 mg/kg | 10 mg/kg |
| AUC (ng·h/mL) | Not Calculated | IV: 10,250 / PO: 1,470 |
| Clearance (CL) | Not Calculated | Low |
| Oral Bioavailability (F%) | >100% (Apparent) | ~14% |
| Metabolic Stability (t½) | >60 min (Human & Mouse) | >60 min (Human & Mouse) |
| Primary Metabolism | Phase I Oxidation | Phase I Oxidation |
Note: Terminal PK parameters for KB-1517 could not be accurately calculated due to an anomalous, late-phase increase in plasma concentration following IV administration.[1][2][3][4]
Analysis of Pharmacokinetic Profiles:
-
KB-1517 demonstrated a complex and unusual pharmacokinetic profile. While it showed high apparent oral bioavailability, its disposition after IV dosing was marked by slow elimination and a late resurgence in plasma levels, complicating standard PK analysis.[1][2][3][4] This behavior may suggest potential for sustained exposure but requires further investigation to understand the underlying mechanisms, such as enterohepatic recirculation or unusual distribution kinetics.
-
KB-1518 , in contrast, exhibited more conventional pharmacokinetics. It displayed low clearance after intravenous administration but suffered from low oral bioavailability of approximately 14%.[1][2][3][4] This suggests that while the compound is cleared slowly from the systemic circulation, its absorption from the gastrointestinal tract is poor, or it is subject to significant first-pass metabolism.[5]
-
Metabolic Stability: Both compounds were found to be highly stable in vitro when incubated with human and mouse liver S9 fractions, with half-lives exceeding 60 minutes.[1][2][3][4] The primary metabolic pathways for both analogs were identified as Phase I oxidative reactions, specifically N-oxidation and N-demethylation.[1][2][3] This high intrinsic stability suggests that the low oral bioavailability of KB-1518 is more likely due to poor absorption rather than rapid metabolic breakdown.[5]
Experimental Protocols
The following methodologies were employed to generate the pharmacokinetic and metabolic data cited in this guide.
1. In Vivo Pharmacokinetic Study in Mice [1][2][3]
-
Animals: Male ICR mice were used for the studies. Animals were fasted prior to dosing.[5]
-
Intravenous (IV) Administration: A single 5 mg/kg dose of the compound, dissolved in a suitable vehicle, was administered via the tail vein.
-
Oral (PO) Administration: A single 10 mg/kg dose was administered via oral gavage.
-
Sample Collection: Blood samples were collected at predetermined time points post-administration. Plasma was separated and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of KB-1517 and KB-1518 were determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis from the plasma concentration-time profiles.
2. In Vitro Metabolic Stability Assay [1][2][3][4]
-
System: Human and mouse liver S9 fractions were used as the source of metabolic enzymes.
-
Incubation: The test compounds (KB-1517 and KB-1518) were incubated with the liver S9 fractions at 37°C. The reaction mixture was supplemented with a comprehensive set of cofactors to support both Phase I (NADPH) and Phase II (UDPGA, PAPS, GSH) metabolic reactions.
-
Sample Analysis: Aliquots were taken at various time points (e.g., 0, 15, 30, 60 minutes), and the reaction was quenched. The remaining parent compound concentration was quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) was determined from the rate of disappearance of the parent compound over time.
Visualizations: Pathways and Workflows
To provide context for the compound's mechanism and evaluation, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: Targeted IL-33 Signaling Pathway.
Caption: In Vivo Pharmacokinetic Study Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5- c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to Oxazoloquinolines: One-Pot versus Multi-Step Methodologies
The synthesis of oxazolo[4,5-c]quinolines, a class of heterocyclic compounds with significant pharmacological interest, can be approached through various synthetic strategies.[1] This guide provides a comparative study of a novel one-pot, catalyst-free synthesis versus a traditional multi-step pathway, offering researchers and drug development professionals a clear validation of the one-pot approach through experimental data.[1] The choice between a one-pot or a multi-step synthesis involves trade-offs in terms of efficiency, cost, and time, making a direct comparison essential for process optimization in medicinal chemistry.[2][3]
Quantitative Comparison of Synthetic Pathways
The efficiency of a synthetic route is paramount in drug discovery and development. The following table summarizes the key performance indicators for the synthesis of oxazolo[4,5-c]quinolines via a traditional multi-step pathway and a novel one-pot approach, demonstrating the significant advantages of the latter in terms of yield, reaction time, and overall process efficiency.[1]
| Parameter | Traditional Multi-Step Pathway | Novel One-Pot Pathway |
| Overall Yield | 55-65% | 80-92% |
| Total Reaction Time | 24-36 hours | 6-8 hours |
| Number of Steps | 3 | 1 |
| Catalyst Required | Yes (e.g., Pd/C, Cu(TFA)₂) | No |
| Intermediate Isolation | Yes (2 steps) | No |
| Solvent Volume | High | Moderate |
| Reaction Temperature | 60-100°C | 80°C |
| Purification Method | Column Chromatography (multiple) | Recrystallization |
Experimental Protocols
Detailed methodologies for both the traditional multi-step and the novel one-pot synthetic pathways are provided below.
Traditional Multi-Step Synthesis of 4-Aryl-Substituted Oxazolo[4,5-c]quinoline
This pathway involves three distinct stages: reduction of a nitro precursor, a copper-catalyzed Pictet-Spengler reaction, and subsequent oxidation.[1]
Step 1: Reduction of 5-(2-nitrophenyl)oxazole
-
To a solution of 5-(2-nitrophenyl)oxazole (10.0 mmol) in methanol (50 mL), add iron powder (50.0 mmol) and concentrated hydrochloric acid (2.0 mL).[1]
-
Stir the reaction mixture at 60°C for 8 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a celite pad.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(oxazol-5-yl)aniline intermediate, which is used in the next step without further purification.
Step 2: Copper-Catalyzed Pictet-Spengler Reaction
-
Combine the crude 2-(oxazol-5-yl)aniline (approx. 10.0 mmol), the desired aromatic aldehyde (12.0 mmol), and Copper(II) trifluoroacetate (Cu(TFA)₂) (1.0 mmol) in dichloroethane (5 mL).[1]
-
Heat the reaction mixture at 100°C for 12-24 hours.[1]
-
After cooling to room temperature, dilute the mixture with dichloromethane and wash with water.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Oxidation to Oxazolo[4,5-c]quinoline
-
Dissolve the residue from the previous step in a suitable solvent.
-
Add an oxidizing agent (e.g., DDQ or manganese dioxide).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Purify the residue by column chromatography to afford the final 4-aryl-substituted oxazolo[4,5-c]quinoline product.[1]
Novel One-Pot, Catalyst-Free Synthesis of Oxazolo[4,5-c]quinolines
This validated pathway achieves the synthesis in a single, efficient step without the need for a metal catalyst or intermediate isolation.[1]
-
To a round-bottom flask, add 2-(oxazol-5-yl)aniline (1.0 mmol) and the desired aldehyde (1.1 mmol) in ethanol (15 mL).[1]
-
Reflux the reaction mixture for 6-8 hours, monitoring progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature. The product typically crystallizes out of the solution.[1]
-
Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.[1]
-
The product can be further purified by recrystallization if necessary.
Visualizing the Synthetic Pathways
The following diagrams illustrate the streamlined nature of the novel one-pot synthetic pathway compared to the more convoluted traditional route and provide a visual summary of the comparative performance metrics.
Caption: Comparative workflow of traditional multi-step vs. novel one-pot synthesis.
Caption: Logical comparison of key performance indicators for each synthetic method.
References
A Comparative Guide to Oxazolo[4,5-c]pyridin-2-amine and Oxazolo[5,4-d]pyrimidine Scaffolds as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two heterocyclic scaffolds, Oxazolo[4,5-c]pyridin-2-amine and Oxazolo[5,4-d]pyrimidine, as potential anticancer agents. The available experimental data, focusing on cytotoxic activities, target inhibition, and mechanisms of action, are presented to facilitate an objective evaluation of their therapeutic potential.
Executive Summary
The field of oncology is in continuous pursuit of novel molecular entities that can offer improved efficacy and selectivity in cancer treatment. Fused heterocyclic ring systems are a cornerstone of modern medicinal chemistry, with scaffolds like oxazolopyridines and oxazolopyrimidines drawing significant attention due to their structural similarity to endogenous purines, suggesting potential as antimetabolites and kinase inhibitors.
This comparative guide assesses the anticancer potential of two such scaffolds: this compound and Oxazolo[5,4-d]pyrimidine. Our comprehensive review of the current scientific literature reveals a significant disparity in the research focus and available data for these two isomers.
Oxazolo[5,4-d]pyrimidines have emerged as a highly promising and extensively studied class of anticancer agents.[1] Derivatives of this scaffold have been shown to inhibit a variety of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinase A (AURKA).[1][2] This has translated into potent cytotoxic activity against a broad range of cancer cell lines.[3][4][5] The mechanism of action for many Oxazolo[5,4-d]pyrimidine derivatives involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[1]
This guide will proceed with a detailed presentation of the extensive data available for Oxazolo[5,4-d]pyrimidines, followed by a discussion on the potential of the broader oxazolopyridine class, highlighting the existing knowledge gap for the this compound scaffold.
Oxazolo[5,4-d]pyrimidine Derivatives: A Profile of Potent Anticancer Activity
The Oxazolo[5,4-d]pyrimidine scaffold has proven to be a versatile template for the design of potent anticancer agents. Its structural analogy to purines allows for its interaction with various biological targets involved in cancer progression.[4]
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative Oxazolo[5,4-d]pyrimidine derivatives from various studies.
Table 1: In Vitro Cytotoxicity (IC50/CC50 in µM) of Selected Oxazolo[5,4-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50/CC50 (µM) | Reference Compound | Reference IC50/CC50 (µM) | Citation |
| Compound 3g | HT29 | Colon Carcinoma | 58.4 | Cisplatin | 47.2 | [3] |
| 5-Fluorouracil | 381.2 | [3] | ||||
| Compound 5 | HUVEC | Endothelial | 0.29 | - | - | [1] |
| Compound 11 | HUVEC | Endothelial | 1.31 ± 0.34 | Sorafenib | 18.24 ± 1.27 | [1] |
| Compound 12 | HUVEC | Endothelial | 1.28 ± 0.06 | Sorafenib | 18.24 ± 1.27 | [1] |
| Compound 17 | HCT116 | Colorectal Carcinoma | < 0.1 | - | - | [1] |
| Compound 25 | L1210 | Leukemia | 7 | - | - | [1] |
| Compound 26 | L1210 | Leukemia | 30 | - | - | [1] |
| Tivozanib Analog 6 | Various | - | Comparable to Tivozanib | Tivozanib | - | [1] |
Table 2: In Vitro Kinase Inhibition of Selected Oxazolo[5,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Citation |
| Compound 5 | VEGFR-2 | 0.33 | [1] |
| Compound 17 | AURKA | 0.001 - 0.05 | [1] |
Signaling Pathways and Mechanism of Action
Oxazolo[5,4-d]pyrimidine derivatives exert their anticancer effects through the modulation of critical signaling pathways involved in cell growth, proliferation, and survival. A primary mechanism is the inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR, which are often overexpressed in tumors and play a central role in angiogenesis and tumor progression.[1][4]
Furthermore, many derivatives have been shown to induce apoptosis. This is often achieved by inhibiting anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2), leading to the activation of caspases and subsequent programmed cell death.[1]
This compound: An Unexplored Scaffold in Cancer Research
Despite the promising results for the Oxazolo[5,4-d]pyrimidine scaffold, there is a significant lack of published data regarding the anticancer activity of its isomer, this compound. Extensive literature searches did not yield specific in vitro or in vivo data, such as IC50 values or defined mechanisms of action, for derivatives of this particular heterocyclic system in the context of cancer.
However, research on the broader class of oxazolopyridines offers some insights into their potential. For instance, derivatives of the isomeric oxazolo[4,5-b]pyridine scaffold have been investigated as potential anticancer agents. One study reported that certain 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives were potent inhibitors of human DNA topoisomerase IIα, an important target in cancer therapy.[6] Notably, two compounds from this series, 5-nitro-2-(4-butylphenyl)benzoxazole and 2-(4-butylphenyl)oxazolo[4,5-b]pyridine, exhibited an IC50 value of 2 µM against this enzyme.[6] However, these compounds did not show significant cytotoxic activity against HeLa, WiDR, A549, and MCF7 cancer cell lines.[6]
The pyridine ring is a well-established pharmacophore in a multitude of FDA-approved drugs, including a significant number of anticancer agents.[7] Its ability to participate in hydrogen bonding and π-π stacking interactions contributes to the binding affinity and specificity of drugs to their biological targets.[7] This prevalence in medicinal chemistry suggests that the this compound scaffold could, in principle, serve as a valuable template for the design of novel anticancer compounds. The lack of current data represents a clear research gap and an opportunity for future investigation.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM MOPS, pH 7.5, 1 mM EDTA, 0.01% Brij-35, 5% glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the test compound at various concentrations, the VEGFR-2 enzyme, and a substrate (e.g., a poly(Glu, Tyr) peptide).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining in the well.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion and Future Directions
The Oxazolo[5,4-d]pyrimidine scaffold has been extensively validated as a promising framework for the development of novel anticancer agents, with numerous derivatives demonstrating potent inhibition of key oncogenic kinases and significant cytotoxicity against a wide array of cancer cell lines. The well-defined structure-activity relationships and diverse mechanisms of action make this scaffold an attractive starting point for further optimization and drug discovery efforts.
In contrast, the anticancer potential of the isomeric this compound scaffold remains largely unexplored. The lack of available data presents a significant research gap. Given the proven utility of the oxazolopyridine core in medicinal chemistry, future studies focused on the synthesis and biological evaluation of this compound derivatives are warranted. Such investigations could uncover novel anticancer agents with unique pharmacological profiles, thereby enriching the arsenal of potential therapeutics for cancer treatment. A direct and comprehensive comparison of these two scaffolds will only be possible once sufficient experimental data for the this compound system becomes available.
References
- 1. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Mechanism of Oxazolo[4,5-c]pyridin-2-amine on EGFR: A Comparative Guide
Disclaimer: As of December 2025, publicly available experimental data specifically validating the inhibitory mechanism of Oxazolo[4,5-c]pyridin-2-amine on the Epidermal Growth Factor Receptor (EGFR) is limited. This guide therefore serves as a template, outlining the essential experiments and data presentation required to validate and compare a novel compound like this compound against established EGFR inhibitors. The data presented for well-known inhibitors is collated from various studies, while the entry for this compound is a hypothetical placeholder to illustrate the comparative framework.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the methodologies for assessing the efficacy and mechanism of a potential EGFR inhibitor.
Data Presentation
A systematic presentation of quantitative data is crucial for the objective comparison of novel inhibitors against established alternatives. The following tables summarize key performance indicators for EGFR inhibitors.
Table 1: In Vitro EGFR Kinase Inhibitory Activity
This table compares the half-maximal inhibitory concentration (IC50) of the test compound against the enzymatic activity of wild-type and mutant EGFR.
| Compound | Target EGFR Variant | IC50 (nM) | Reference |
| This compound | Wild-Type EGFR | Data Not Available | - |
| L858R Mutant | Data Not Available | - | |
| Exon 19 Deletion | Data Not Available | - | |
| T790M Mutant | Data Not Available | - | |
| Gefitinib | Wild-Type EGFR | 26 | [1] |
| L858R Mutant | 10 | [2] | |
| Exon 19 Deletion | 5 | [2] | |
| T790M Mutant | >1000 | [3] | |
| Erlotinib | Wild-Type EGFR | 2 | [4] |
| L858R Mutant | 12 | [3] | |
| Exon 19 Deletion | 7 | [3] | |
| T790M Mutant | >1000 | [5] | |
| Osimertinib | Wild-Type EGFR | 493.8 | [6] |
| L858R/T790M Mutant | 11.44 | [6] | |
| Exon 19 Del/T790M | 13 | [6] |
Table 2: Cellular Potency in EGFR-Dependent Cancer Cell Lines
This table presents the IC50 values from cell viability assays, indicating the compound's effectiveness in inhibiting the proliferation of cancer cells with different EGFR statuses.
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| This compound | PC-9 | Exon 19 Deletion | Data Not Available | - |
| H1975 | L858R + T790M | Data Not Available | - | |
| A549 | Wild-Type | Data Not Available | - | |
| Gefitinib | PC-9 | Exon 19 Deletion | ~30 | [7] |
| H1975 | L858R + T790M | >10,000 | [3] | |
| A549 | Wild-Type | >10,000 | [8] | |
| Erlotinib | PC-9 | Exon 19 Deletion | 7 | [3] |
| H1975 | L858R + T790M | 4,300 | [5] | |
| A549 | Wild-Type | >20,000 | [4] | |
| Osimertinib | PC-9 | Exon 19 Deletion | 17 | [6] |
| H1975 | L858R + T790M | 5 | [6] | |
| A549 | Wild-Type | >10,000 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of a compound's mechanism of action.
Biochemical EGFR Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified EGFR protein.
Methodology: A common method is a luminescence-based kinase assay that measures the amount of ADP produced.
-
Reagents: Recombinant human EGFR (wild-type and mutant variants), ATP, a suitable peptide substrate, kinase assay buffer, and the test compound (this compound) and reference inhibitors serially diluted in DMSO.
-
Procedure:
-
Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Add the diluted test compound or controls to the wells of a 96-well plate.
-
Add the recombinant EGFR enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding the master mix. Incubate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™.
-
Add a kinase detection reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines with defined EGFR mutation status.
Methodology: The MTT assay is a colorimetric method that measures cell metabolic activity.
-
Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines such as PC-9 (EGFR exon 19 deletion), H1975 (EGFR L858R/T790M), and A549 (EGFR wild-type).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and reference inhibitors for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve of percent viability versus the log of the compound concentration.
Western Blot Analysis of EGFR Phosphorylation
Objective: To confirm that the compound inhibits EGFR signaling within the cell by assessing the phosphorylation status of EGFR and its downstream effectors.
Methodology: Western blotting is used to detect the levels of specific proteins in cell lysates.
-
Procedure:
-
Culture EGFR-dependent cells (e.g., PC-9) and starve them of growth factors.
-
Pre-treat the cells with various concentrations of the test compound or reference inhibitors for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR (p-EGFR), total EGFR, phospho-AKT (p-AKT), total AKT, phospho-ERK (p-ERK), and total ERK. A loading control like β-actin should also be used.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence reagent.
-
-
Data Analysis: Quantify the band intensities using densitometry. The inhibition of EGFR phosphorylation is determined by the ratio of p-EGFR to total EGFR, normalized to the loading control.
Mandatory Visualizations
EGFR Signaling Pathway and Point of Inhibition
Caption: EGFR signaling pathway and the proposed point of inhibition.
Experimental Workflow for EGFR Inhibitor Validation
Caption: General experimental workflow for validating an EGFR inhibitor.
Logical Flow of the Validation Process
Caption: Logical flow diagram for the validation of an EGFR inhibitor.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor gefitinib (ZD1839, Iressa) in non-small cell lung cancer cell lines correlates with gene copy number and EGFR mutations but not EGFR protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Oxazolo[4,5-c]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of the research chemical Oxazolo[4,5-c]pyridin-2-amine (CAS No. 114498-55-4). Adherence to these procedures is vital for ensuring personnel safety and environmental compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the properties of structurally similar pyridine and oxazole derivatives and general principles of hazardous waste management.
Hazard Assessment and Safety Precautions
Assumed Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin, eye, and respiratory irritation.[1]
-
Environmental: Potential to be harmful to aquatic life.
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from potential splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent direct skin contact.[1] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To minimize the inhalation of dust or vapors.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing the dissolved compound.
-
Contaminated materials such as weighing paper, pipette tips, gloves, and absorbent pads.
-
-
Segregate the waste. Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.
Step 2: Waste Containment
-
Solid Waste: Carefully place solid waste, including contaminated disposables, into a designated, sealable, and chemically compatible hazardous waste container. Avoid the generation of dust.
-
Liquid Waste: Collect liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity or concentration of the compound in the waste.
-
List any other components in the waste mixture (e.g., solvents).
-
Include the date when the waste was first added to the container.
Step 4: Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated.
-
Ensure the container is stored in secondary containment to prevent spills.
Step 5: Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Waste containing pyridine and its derivatives is often disposed of via incineration at a permitted facility.[2]
-
Provide the EHS or disposal company with a complete and accurate description of the waste.
Spill and Emergency Procedures
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Oxazolo[4,5-c]pyridin-2-amine
This guide provides critical safety, handling, and disposal information for Oxazolo[4,5-c]pyridin-2-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data for structurally similar compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended protective gear.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard laboratory practice to protect against splashes and airborne particles. A face shield offers an additional layer of protection.[1][2][3] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coat | Prevents direct skin contact.[1][2][3] Regularly inspect gloves for tears or contamination and change them frequently. The lab coat should be fully buttoned. |
| Respiratory Protection | NIOSH-approved dust respirator or a higher-level respirator (e.g., PAPR) | Necessary when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood is also required.[1][2] |
| Body Protection | Protective clothing and boots (as required) | To be worn as the situation requires to prevent skin exposure.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
-
Engineering Controls and Preparation :
-
Handling and Solution Preparation :
-
Storage :
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.[3]
-
Liquid Waste : Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour any of this chemical down the drain.[3]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[3]
-
General Guidance : Consult your local and regional authorities for specific disposal regulations.[1] It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber system.[1]
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
